Gusperimus Trihydrochloride
Description
Gusperimus Trihydrochloride is a derivative of the antitumor antibiotic spergualin with immunosuppressant activity. Gusperimus inhibits the interleukin-2-stimulated maturation of T cells to the S and G2/M phases and the polarization of the T cells into IFN-gamma-secreting Th1 effector T cells, resulting in the inhibition of growth of activated naive CD4 T cells; this agent may suppress growth of certain T-cell leukemia cell lines. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
See also: Gusperimus (has active moiety).
Structure
2D Structure
Propriétés
IUPAC Name |
N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37N7O3.3ClH/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20;;;/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSPHUWXYSZPBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H40Cl3N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
84937-45-1 (Parent) | |
| Record name | Gusperimus trihydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085468015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0048761 | |
| Record name | Gusperimus trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85468-01-5 | |
| Record name | Gusperimus trihydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085468015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gusperimus trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GUSPERIMUS TRIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZS4144IO0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Gusperimus Trihydrochloride: A Technical Guide to its Mechanism of Action in the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Gusperimus Trihydrochloride, with a specific focus on its inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway. Gusperimus, also known as 15-deoxyspergualin, is a potent immunosuppressive agent that has been investigated for its efficacy in treating transplant rejection and autoimmune diseases.[1][2] Its unique mode of action, which includes the disruption of key transcriptional pathways, makes it a subject of significant interest in immunology and drug development.
The Core Mechanism: Inhibition of NF-κB Nuclear Translocation
The immunosuppressive effects of Gusperimus are, in part, attributed to its ability to block the activation of NF-κB, a pivotal transcription factor in the inflammatory response.[1][3] In its inactive state, NF-κB resides in the cytoplasm, bound to its inhibitory protein, IκB. Upon stimulation by various pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded. This process unmasks the nuclear localization signal (NLS) on the NF-κB subunits (typically the p50/p65 heterodimer), allowing for their translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of a wide array of pro-inflammatory genes.
Gusperimus intervenes in this critical pathway by preventing the nuclear translocation of NF-κB.[4] Studies have demonstrated that treatment with Gusperimus results in the retention of NF-κB in the cytoplasm, even in the presence of inflammatory stimuli.[4] This blockade of nuclear import effectively prevents NF-κB from reaching its target genes, thereby suppressing the downstream inflammatory cascade.
While the precise molecular interaction is still a subject of ongoing research, the leading hypothesis is that Gusperimus targets the nuclear import machinery itself. Specifically, it is thought to interact with importin α, a key adapter protein responsible for recognizing and binding the NLS of cargo proteins like NF-κB, and facilitating their transport into the nucleus. By interfering with the function of importin α, Gusperimus effectively disrupts the nuclear import of NF-κB.
Quantitative Data on NF-κB Inhibition
| Compound | Cell Line/System | Stimulus | Assay | Observed Effect on NF-κB | Reference |
| Gusperimus (DSG) | 70Z/3 murine pre-B cells | LPS | EMSA, Western Blot | Blocked nuclear translocation | [4] |
| Gusperimus (DSG) | Murine macrophages and splenocytes (in vivo) | Superantigen | Not specified | Significant reduction in nuclear NF-κB levels | [3] |
Key Experimental Protocols
The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of Gusperimus on the NF-κB pathway.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
This protocol is a representative method for detecting the inhibition of NF-κB DNA binding activity in nuclear extracts.
Objective: To determine if Gusperimus treatment inhibits the binding of NF-κB to its consensus DNA sequence.
Materials:
-
Cell culture reagents and this compound
-
Nuclear extraction buffer
-
NF-κB consensus oligonucleotide probe (double-stranded)
-
T4 Polynucleotide Kinase and [γ-³²P]ATP
-
Poly(dI-dC)
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl₂, 1 mM EDTA, 5% glycerol)
-
Native polyacrylamide gel (4-6%)
-
TBE or TGE running buffer
-
Phosphorimager or X-ray film
Procedure:
-
Cell Treatment and Nuclear Extract Preparation:
-
Culture cells to the desired confluency.
-
Pre-treat cells with various concentrations of Gusperimus for a specified time (e.g., 24-72 hours).[4]
-
Stimulate the cells with an NF-κB activator (e.g., LPS or TNF-α) for a short period (e.g., 30-60 minutes).
-
Harvest the cells and prepare nuclear extracts using a nuclear/cytoplasmic fractionation kit or a standard protocol.
-
Determine the protein concentration of the nuclear extracts.
-
-
Probe Labeling:
-
End-label the NF-κB consensus oligonucleotide with [γ-³²P]ATP using T4 Polynucleotide Kinase.
-
Purify the labeled probe to remove unincorporated nucleotides.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following on ice:
-
Nuclear extract (5-10 µg)
-
Poly(dI-dC) (1-2 µg) as a non-specific competitor
-
Binding buffer
-
-
Incubate for 10-15 minutes on ice.
-
Add the ³²P-labeled NF-κB probe.
-
Incubate for 20-30 minutes at room temperature.
-
-
Electrophoresis:
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in TBE or TGE buffer until the dye front reaches the bottom.
-
-
Detection:
-
Dry the gel and expose it to a phosphorimager screen or X-ray film.
-
Analyze the resulting bands. A decrease in the intensity of the shifted band (NF-κB-DNA complex) in Gusperimus-treated samples compared to the stimulated control indicates inhibition.
-
Western Blot for NF-κB p65 Nuclear Translocation
This protocol outlines a method to quantify the amount of the NF-κB p65 subunit in the cytoplasm and nucleus.
Objective: To determine if Gusperimus treatment prevents the accumulation of NF-κB p65 in the nucleus following stimulation.
Materials:
-
Cell culture reagents and this compound
-
Nuclear/cytoplasmic fractionation buffers
-
Protease and phosphatase inhibitor cocktails
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-GAPDH or α-Tubulin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Fractionation:
-
Follow the same cell treatment protocol as in the EMSA.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation according to a standard protocol. Ensure protease and phosphatase inhibitors are added to all buffers.
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions for each sample.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane with antibodies against the nuclear (Lamin B1) and cytoplasmic (GAPDH or α-Tubulin) markers to confirm the purity of the fractions and equal loading.
-
Quantify the band intensities. A decrease in the nuclear p65 signal and a corresponding retention in the cytoplasmic fraction in Gusperimus-treated samples indicate inhibition of nuclear translocation.
-
Visualization of the Signaling Pathway
The following diagrams illustrate the NF-κB signaling pathway and the proposed point of intervention by this compound.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of Gusperimus.
Caption: Experimental workflow for assessing Gusperimus's effect on NF-κB.
Conclusion and Future Directions
This compound is a potent immunosuppressive agent that exerts its effects, at least in part, by inhibiting the nuclear translocation of the master inflammatory transcription factor, NF-κB. This action prevents the transcription of numerous pro-inflammatory genes, thereby dampening the immune response. While the available evidence strongly supports this mechanism, further research is required to fully elucidate the molecular details.
Specifically, future studies should focus on:
-
Direct Binding Studies: Investigating the direct interaction between Gusperimus and importin α isoforms to confirm this as the primary mechanism of NF-κB inhibition.
-
Quantitative Analysis: Determining the IC50 values of Gusperimus for NF-κB inhibition in various cell types to better understand its potency.
-
In Vivo Target Engagement: Developing assays to measure the extent of NF-κB inhibition by Gusperimus in clinical settings.
A more comprehensive understanding of the molecular interactions of Gusperimus will be invaluable for optimizing its clinical use and for the development of novel, more specific inhibitors of the NF-κB pathway.
References
- 1. licorbio.com [licorbio.com]
- 2. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Deoxyspergualin inhibits kappa light chain expression in 70Z/3 pre-B cells by blocking lipopolysaccharide-induced NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunosuppressive Landscape of Gusperimus Trihydrochloride: A Technical Overview of its Impact on T-Cell Maturation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gusperimus Trihydrochloride, a derivative of the antitumor antibiotic spergualin, has demonstrated significant immunosuppressive properties, positioning it as a compound of interest in the management of autoimmune diseases and organ transplant rejection. A critical aspect of its mechanism of action lies in its profound effects on the maturation and differentiation of T-lymphocytes, the central orchestrators of the adaptive immune response. This technical guide synthesizes the current understanding of this compound's impact on T-cell maturation, presenting available data, outlining experimental approaches, and visualizing its proposed molecular interactions.
Core Immunosuppressive Effects on T-Cell Maturation
This compound exerts its immunosuppressive effects by intervening at key stages of T-cell development and activation. Its primary mechanism involves the inhibition of interleukin-2 (B1167480) (IL-2) stimulated maturation of T-cells. This interference prevents the progression of T-cells into the S and G2/M phases of the cell cycle, thereby halting their proliferation.[1]
Furthermore, this compound influences the polarization of T-helper (Th) cells. Specifically, it curtails the differentiation of naive CD4+ T-cells into interferon-gamma (IFN-γ)-secreting Th1 effector cells.[1] This action is significant as Th1 cells are critical mediators of pro-inflammatory responses. By inhibiting their development, this compound effectively dampens the cellular immune response.
Quantitative Data Summary
| T-Cell Parameter | Effect of this compound | References |
| IL-2 Stimulated T-Cell Maturation | Inhibition of progression to S and G2/M phases | [1] |
| Naive CD4+ T-Cell Growth | Inhibition | [1] |
| Th1 Effector T-Cell Polarization | Inhibition of differentiation into IFN-γ-secreting cells | [1] |
| Thymic Differentiation | Partial blockade at the CD4-/CD8- to CD4+/CD8+ transition |
Experimental Protocols
The following section outlines generalized experimental methodologies that can be adapted to study the immunosuppressive effects of this compound on T-cell maturation. Detailed protocols specific to Gusperimus are not widely published; therefore, these represent standard approaches in the field.
In Vitro T-Cell Proliferation Assay
This assay is fundamental to quantifying the dose-dependent inhibitory effect of this compound on T-cell proliferation.
1. T-Cell Isolation and Culture:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Culture the isolated T-cells in complete RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine.
2. T-Cell Stimulation and Treatment:
-
Plate the T-cells in 96-well plates.
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies, or with a mitogen such as phytohemagglutinin (PHA), in the presence of IL-2.
-
Add varying concentrations of this compound to the wells. Include a vehicle control.
3. Proliferation Assessment:
-
After a 48-72 hour incubation period, assess T-cell proliferation using one of the following methods:
-
[³H]-Thymidine Incorporation: Pulse the cells with [³H]-thymidine for the final 18 hours of culture. Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Label the T-cells with carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. After culture, analyze the dilution of CFSE fluorescence by flow cytometry, which is indicative of cell division.
-
Flow Cytometry for T-Cell Phenotyping and Cytokine Production
Flow cytometry is essential for characterizing the effects of this compound on T-cell subsets and their cytokine profiles.
1. Cell Preparation and Staining:
-
Culture and stimulate T-cells as described above, in the presence or absence of this compound.
-
For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-6 hours of culture.
-
Harvest the cells and stain with fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, CD25, CD69) to identify different T-cell populations.
-
For intracellular staining, fix and permeabilize the cells using appropriate reagents.
-
Stain for intracellular cytokines (e.g., IFN-γ, IL-4, IL-10) with specific fluorescently-conjugated antibodies.
2. Data Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentages of different T-cell populations and the proportion of cells producing specific cytokines.
Signaling Pathways and Molecular Interactions
The precise molecular signaling pathways through which this compound mediates its effects on T-cell maturation are not fully elucidated. However, existing evidence points towards an indirect modulation of key signaling cascades. It is proposed that Gusperimus binds to cytosolic heat-shock proteins, specifically Hsc70 and Hsp90. This interaction is thought to interfere with the nuclear translocation of the transcription factor NF-κB, a critical regulator of T-cell activation and survival.[2][3] Additionally, Gusperimus has been shown to inhibit Akt kinase, another important signaling molecule involved in T-cell proliferation and metabolism.[4]
Proposed Mechanism of Action
Caption: Proposed mechanism of this compound action on T-cell signaling.
Experimental Workflow for Assessing T-Cell Maturation
Caption: Experimental workflow for studying Gusperimus's effect on T-cell maturation.
Conclusion and Future Directions
This compound demonstrates clear immunosuppressive effects on T-cell maturation, primarily by inhibiting IL-2-driven proliferation and Th1 polarization. While the general mechanisms are understood, there is a notable gap in the literature regarding detailed quantitative data and specific molecular pathway analyses. Future research should focus on elucidating the precise dose-dependent effects on various T-cell subsets, identifying the specific signaling nodes within the NF-κB and Akt pathways that are targeted, and exploring potential interactions with other key T-cell signaling cascades such as the Calcineurin and JAK-STAT pathways. A more comprehensive understanding of these aspects will be crucial for the optimal clinical development and application of this compound as a targeted immunosuppressive agent.
References
An In-depth Technical Guide to the Synthesis of Gusperimus Trihydrochloride for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of Gusperimus Trihydrochloride, a potent immunosuppressive agent, for research and development purposes. The document details the chemical synthesis, purification strategies, and analytical characterization, and includes a discussion of its mechanism of action with illustrative signaling pathway diagrams.
Introduction to Gusperimus
Gusperimus, a derivative of the natural product spergualin, is an immunosuppressive drug with a unique mechanism of action. It has shown potential in the treatment of various autoimmune diseases and in preventing rejection in organ transplantation. For research purposes, a reliable and well-documented synthetic route to obtain high-purity this compound is essential. This guide aims to provide the necessary technical details to enable its synthesis and characterization in a laboratory setting.
Chemical Synthesis of this compound
The synthesis of Gusperimus is a multi-step process that involves the careful construction of its linear polyamine and guanidino-heptanamide moieties, followed by their coupling and subsequent conversion to the trihydrochloride salt.
Synthesis of the Precursor Moieties
The synthesis can be conceptually divided into the preparation of two key intermediates: an activated 7-guanidinoheptanamide derivative and a protected polyamine chain derived from 4-aminobutanol.
Experimental Protocol
The following experimental protocol is adapted from established synthetic methodologies for Gusperimus and its close structural analogs. Researchers should exercise appropriate caution and adhere to standard laboratory safety procedures.
Note: The following protocol is based on the synthesis of a closely related analog, N-[4-(3-aminopropyl)aminobutyl]-2-(7-guanidino-2-heptenamido)-2-hydroxyethanamide trihydrochloride, as detailed in patent literature, and has been adapted for the synthesis of Gusperimus.
Step 1: Condensation Reaction
A mixture of 7-guanidinoheptanamide hydrochloride (1.06 mmol), N-[4-(3-aminopropyl)aminobutyl]-2,2-dihydroxyethanamide dihydrochloride (B599025) (1.27 mmol), and glutaric acid (1.06 mmol) in 0.2 mL of water is heated at 60°C for 24 hours.
Step 2: Purification of Gusperimus
After the reaction is complete, the mixture is diluted with water and purified by column chromatography. A two-step chromatographic procedure is employed for optimal purification:
-
Ion-exchange chromatography: The crude product is first purified using a CM-Sephadex C-25 (Na-type) column.
-
Size-exclusion chromatography: The fractions containing the desired product are then further purified using a Sephadex LH-20 column.
Step 3: Conversion to this compound
The purified Gusperimus free base is dissolved in a minimal amount of a suitable solvent (e.g., methanol (B129727) or ethanol) and treated with a stoichiometric excess of hydrochloric acid (e.g., as a solution in isopropanol (B130326) or diethyl ether). The this compound salt precipitates from the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis.
| Parameter | Value | Reference |
| Yield | 46.5% | Adapted from patent literature for a close analog |
| Purity | >98% (post-chromatography) | Expected based on similar purification methods |
| Molecular Formula | C₁₇H₄₀Cl₃N₇O₃ | [1][2] |
| Molecular Weight | 496.9 g/mol | [1][2] |
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene (B1212753) protons of the aliphatic chains, the methine proton adjacent to the hydroxyl group, and the exchangeable protons of the amine, amide, guanidinium (B1211019), and hydroxyl groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the amide groups, the guanidinium carbon, and the various methylene carbons in the aliphatic chains.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the analysis of this compound. The mass spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base at m/z 388.3, reflecting the loss of the three hydrochloride counterions.
| Analytical Technique | Expected Result |
| ¹H NMR | Characteristic peaks for aliphatic and functional group protons. |
| ¹³C NMR | Resonances corresponding to carbonyl, guanidinium, and aliphatic carbons. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ ion of the free base at m/z ≈ 388.3 |
Mechanism of Action and Signaling Pathways
Gusperimus exerts its immunosuppressive effects through a complex mechanism that involves the inhibition of T-cell proliferation and the modulation of key signaling pathways.
Inhibition of T-Cell Proliferation
Gusperimus inhibits the interleukin-2 (B1167480) (IL-2) stimulated maturation of T-cells, arresting their progression through the S and G2/M phases of the cell cycle. This leads to an overall inhibition of the growth of activated naive CD4+ T-cells.
Interference with Intracellular Signaling
Gusperimus has been shown to interfere with multiple intracellular signaling cascades:
-
Akt/mTOR Pathway: Gusperimus can inhibit the phosphorylation and activation of Akt, a crucial kinase involved in cell survival and proliferation. This, in turn, can affect downstream effectors such as the mammalian target of rapamycin (B549165) (mTOR).
-
NF-κB Pathway: Gusperimus has been reported to inhibit the nuclear translocation of the transcription factor NF-κB. By preventing NF-κB from entering the nucleus, Gusperimus blocks the transcription of pro-inflammatory genes.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by Gusperimus.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Gusperimus inhibits the Akt/mTOR signaling pathway.
Caption: Gusperimus inhibits the nuclear translocation of NF-κB.
Conclusion
This technical guide provides a foundational framework for the synthesis of this compound for research applications. The outlined synthetic strategy, purification methods, and analytical considerations, coupled with an understanding of its mechanism of action, will aid researchers in the preparation and utilization of this important immunosuppressive agent. It is imperative that all synthetic and analytical work is conducted by qualified personnel in a well-equipped laboratory, adhering to all relevant safety guidelines.
References
Gusperimus Trihydrochloride: A Technical Guide to Aqueous Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gusperimus Trihydrochloride, a derivative of the antitumor antibiotic spergualin, is an immunosuppressive agent with a unique mechanism of action. Its development and formulation for therapeutic use necessitate a thorough understanding of its physicochemical properties, particularly its solubility and stability in aqueous environments. This technical guide provides a comprehensive overview of the currently available data on the aqueous solubility and stability of this compound. It includes quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows to support researchers and drug development professionals.
Introduction
This compound has demonstrated potential in the treatment of various autoimmune diseases and in preventing rejection in organ transplantation. The efficacy and safety of any pharmaceutical formulation are intrinsically linked to the solubility and stability of the active pharmaceutical ingredient (API). For aqueous-based formulations, understanding how this compound behaves in water under different conditions is paramount. This guide synthesizes the available scientific literature to provide a detailed technical resource on these critical parameters.
Aqueous Solubility
This compound exhibits high solubility in aqueous media across a range of pH values. This property is advantageous for the development of parenteral and other aqueous dosage forms.
Quantitative Solubility Data
Quantitative solubility data for this compound is summarized in the table below. The data indicates that the compound is highly soluble in water and in acidic and basic aqueous solutions.
| Solvent | Solubility (mg/mL) | Reference |
| Water (H₂O) | > 100 | [1] |
| 0.1N Hydrochloric Acid (HCl) | > 100 | [1] |
| 0.1N Sodium Hydroxide (NaOH) | > 100 | [1] |
| 95% Ethanol (EtOH) | > 100 | [1] |
| Methanol (MeOH) | > 100 | [1] |
| Dimethyl Sulfoxide (DMSO) | > 100 | [1] |
| Chloroform (CHCl₃) | < 0.2 | [1] |
Experimental Protocol for Solubility Determination
While the specific methodology used to generate the data in the table is not detailed in the source, a general protocol for determining the equilibrium solubility of a compound in aqueous media is described below.
Workflow for Equilibrium Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound.
Stability in Aqueous Solution
The stability of this compound in aqueous solutions is a critical factor for its formulation, storage, and administration. The presence of multiple functional groups, including amides and a guanidinium (B1211019) group, suggests potential degradation pathways such as hydrolysis.
Summary of Stability Data
Limited quantitative stability data for this compound is available in the public domain. The available information is summarized below.
| Condition | Observation | Reference |
| Bulk Substance | ||
| Storage at 25°C for 3 months | 5-8% decomposition observed by HPLC | [1] |
| Aqueous Solution | ||
| 2 mg/mL in water at 25°C | Stable for at least 28 hours under ordinary laboratory conditions (HPLC) | [1] |
Potential Degradation Pathways
This compound contains functional groups that are susceptible to degradation in aqueous solutions.
-
Hydrolysis of Amide Bonds: Amide bonds can undergo hydrolysis under both acidic and basic conditions, although they are generally more stable than esters. This would lead to the cleavage of the molecule.
-
Guanidinium Group Stability: The guanidinium group is highly resonance-stabilized and generally stable. However, under harsh conditions, it could be subject to degradation.
-
Oxidation: The polyamine backbone could be susceptible to oxidative degradation.
Further forced degradation studies are required to fully elucidate the degradation pathways and identify the resulting degradation products.
Experimental Protocol for Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for accurately assessing the stability of a drug substance by separating the intact drug from its degradation products. While a specific stability-indicating method for this compound is not available, a general HPLC method has been described. A protocol for developing a stability-indicating method would follow the workflow below.
Workflow for Developing a Stability-Indicating HPLC Method
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
A reported HPLC method for the analysis of Gusperimus is as follows:
| Parameter | Condition |
| Column | Ultrasphere ODS, 220 x 4.6 mm i.d. |
| Mobile Phase | 10% CH₃CN in 0.1 M KH₂PO₄ and 0.005 M hexanesulfonic acid sodium salt, pH adjusted to 3 with H₃PO₄ |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 205 nm |
| Sample Preparation | Approximately 1 mg/mL in water |
| Internal Standard | 2-naphthalenesulfonic acid, 4mg/25 mL water |
Mechanism of Action and Signaling Pathway
Gusperimus exerts its immunosuppressive effects through a complex mechanism of action that is not yet fully elucidated. It is known to interact with heat-shock proteins and inhibit key signaling pathways involved in immune cell activation and proliferation.
Signaling Pathway of Gusperimus
Caption: Simplified signaling pathway illustrating the mechanism of action of Gusperimus.
Conclusion
This compound is a highly water-soluble compound, a favorable characteristic for the development of aqueous pharmaceutical formulations. The available data suggests a reasonable short-term stability in aqueous solution under ambient conditions. However, a comprehensive understanding of its long-term stability, particularly under stress conditions as outlined by ICH guidelines, is currently lacking. Further research is needed to perform forced degradation studies to identify potential degradation products, elucidate degradation pathways, and develop and validate a robust stability-indicating analytical method. Such studies are essential to ensure the quality, safety, and efficacy of future this compound-based medicines. The information provided in this guide serves as a foundational resource for scientists and researchers involved in the development of this promising immunosuppressive agent.
References
In-Depth Technical Guide: Gusperimus Trihydrochloride's Effect on Cytokine Production In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gusperimus Trihydrochloride, a synthetic derivative of the antibiotic spergualin, is an immunosuppressive agent that has demonstrated potential in the treatment of various autoimmune diseases and in preventing organ transplant rejection. Its mechanism of action is multifaceted, impacting several key cellular processes involved in the immune response. A critical aspect of its immunomodulatory effect is the regulation of cytokine production. This technical guide provides a comprehensive overview of the in vitro effects of this compound on the production of various cytokines, detailing the underlying signaling pathways and providing standardized experimental protocols for further research.
Mechanism of Action: A Multi-pronged Approach to Immunosuppression
This compound exerts its immunosuppressive effects through several mechanisms, primarily by inhibiting the maturation and function of key immune cells. In vitro studies have elucidated that the compound interferes with critical signaling pathways that govern the expression of pro-inflammatory and immunomodulatory cytokines. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Akt signaling cascades.
2.1 Inhibition of NF-κB Signaling: The NF-κB pathway is a cornerstone of inflammatory responses, controlling the transcription of numerous pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 (IL-1). Gusperimus has been shown to inhibit the activation of NF-κB.[1][2] This inhibition is thought to occur through the suppression of IκB kinase (IKK) activity, which is essential for the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[3] By preventing IκBα degradation, Gusperimus effectively sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and subsequent transactivation of target inflammatory genes.
2.2 Modulation of Akt Signaling: The Akt signaling pathway is crucial for cell survival, proliferation, and differentiation. In the context of immunology, Akt signaling can influence cytokine production. While the precise mechanism of Gusperimus's interaction with the Akt pathway is still under investigation, it is hypothesized that by modulating Akt activity, Gusperimus can indirectly affect the expression of certain cytokines and the overall activation state of immune cells.
Experimental Protocols
The following protocols provide a detailed methodology for investigating the in vitro effects of this compound on cytokine production by immune cells.
3.1 Cell Culture and Treatment:
-
Cell Lines:
-
Human or murine macrophage cell lines (e.g., RAW 264.7, THP-1).
-
Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.
-
-
Culture Conditions:
-
Cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Preparation:
-
A stock solution of this compound is prepared in sterile, endotoxin-free water or phosphate-buffered saline (PBS).
-
Serial dilutions are made to achieve the desired final concentrations for treatment.
-
-
Experimental Procedure:
-
Seed cells in 96-well or 24-well plates at a predetermined density.
-
Allow cells to adhere and stabilize for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce cytokine production.
-
Include appropriate controls: untreated cells, cells treated with vehicle only, and cells stimulated with LPS in the absence of Gusperimus.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
3.2 Cytokine Quantification:
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Collect the cell culture supernatants after the incubation period.
-
Centrifuge the supernatants to remove any cellular debris.
-
Quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10, IFN-γ) using commercially available ELISA kits according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
-
In Vitro Effects on Cytokine Production
This compound has been demonstrated to modulate the production of a range of pro-inflammatory and anti-inflammatory cytokines in various in vitro models. The following tables summarize these effects based on available literature.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Cytokine | Cell Type | Stimulus | Effect of Gusperimus | Reference |
| TNF-α | Macrophages, PBMCs | LPS | Significant Inhibition | [4][5] |
| IL-6 | Macrophages, PBMCs | LPS | Inhibition | |
| IFN-γ | T-cells | Mitogens | Inhibition | [4] |
Table 2: Effect of this compound on Anti-inflammatory/Regulatory Cytokine Production
| Cytokine | Cell Type | Stimulus | Effect of Gusperimus | Reference | | :--- | :--- | :--- | :--- | | IL-10 | Macrophages | LPS | Variable (Inhibition reported in some studies) | |
Note: The quantitative extent of inhibition can vary depending on the cell type, Gusperimus concentration, and specific experimental conditions. The provided table reflects the general trend observed in in vitro studies.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
References
- 1. Inhibitory feedback control of NF-κB signalling in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NF-kappa B activity by thalidomide through suppression of IkappaB kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. qeios.com [qeios.com]
- 5. In vitro modulation of proliferation and cytokine production by human peripheral blood mononuclear cells from subjects with various forms of coccidioidomycosis - PMC [pmc.ncbi.nlm.nih.gov]
Gusperimus Trihydrochloride: A Deep Dive into its Impact on Dendritic Cell Function
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gusperimus Trihydrochloride (GUS), a synthetic derivative of spergualin, has demonstrated significant immunosuppressive properties, positioning it as a compound of interest for the management of autoimmune diseases and transplant rejection. A critical aspect of its mechanism of action lies in its profound impact on dendritic cells (DCs), the most potent antigen-presenting cells and key orchestrators of adaptive immunity. This technical guide provides an in-depth analysis of GUS's effects on DC function, detailing its influence on maturation, cytokine production, and the underlying signaling pathways. Experimental protocols for assessing these effects are provided, alongside quantitative data and visual representations of the molecular mechanisms.
Introduction to Gusperimus and Dendritic Cells
Dendritic cells are pivotal in initiating and shaping immune responses. Upon encountering antigens, immature DCs undergo a complex maturation process characterized by the upregulation of co-stimulatory molecules such as CD80 and CD86, and Major Histocompatibility Complex (MHC) class II molecules. This maturation enables them to effectively present antigens to naive T cells, leading to their activation and differentiation. The cytokine milieu produced by DCs, including pro-inflammatory cytokines like Interleukin-12 (IL-12) and Tumor Necrosis Factor-alpha (TNF-α), and anti-inflammatory cytokines like IL-10, further directs the nature of the T-cell response.
This compound has been shown to exert its immunosuppressive effects by modulating the function of various immune cells, with a notable impact on DCs. It is understood to interfere with DC maturation and their ability to activate T cells, primarily through the inhibition of the NF-κB signaling pathway.
Impact of Gusperimus on Dendritic Cell Maturation and Surface Marker Expression
Gusperimus has been observed to inhibit the maturation of dendritic cells, a critical step for the initiation of an adaptive immune response. This inhibition is reflected in the reduced expression of key cell surface markers essential for T-cell activation.
Table 1: Effect of this compound on the Expression of Dendritic Cell Maturation Markers
| Marker | Function | Expected Effect of Gusperimus |
| CD80 (B7-1) | Co-stimulatory molecule for T-cell activation. | Downregulation |
| CD86 (B7-2) | Co-stimulatory molecule for T-cell activation. | Downregulation |
| MHC Class II | Presents processed antigens to CD4+ T-cells. | Downregulation |
Note: Specific quantitative data on the dose-dependent effects of Gusperimus on these markers from peer-reviewed literature is currently limited. The expected effects are based on the known immunosuppressive mechanism of inhibiting DC maturation.
Modulation of Dendritic Cell Cytokine Production by Gusperimus
The cytokine profile of dendritic cells plays a crucial role in directing the type of T-cell response. Gusperimus alters the production of key cytokines by DCs, contributing to its immunosuppressive effects.
Table 2: Influence of this compound on Dendritic Cell Cytokine Secretion
| Cytokine | Primary Function in DC-T Cell Interaction | Expected Effect of Gusperimus |
| IL-12p70 | Promotes Th1 differentiation and cytotoxic T-lymphocyte (CTL) responses. | Suppression |
| TNF-α | Pro-inflammatory cytokine, promotes DC maturation and T-cell activation. | Suppression |
| IL-10 | Anti-inflammatory cytokine, can inhibit Th1 responses and promote tolerance. | Variable/Context-dependent |
Note: While the suppressive effect on pro-inflammatory cytokines is generally accepted, the precise quantitative impact of Gusperimus at different concentrations requires further investigation. The effect on IL-10 can be complex and may depend on the specific experimental conditions.
Molecular Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The primary mechanism through which Gusperimus exerts its effects on dendritic cells is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of genes involved in inflammation, immune responses, and cell survival. In DCs, NF-κB activation is essential for their maturation and the production of pro-inflammatory cytokines.
Gusperimus has been shown to bind to the heat shock protein Hsc70, a member of the Hsp70 family. This interaction is believed to interfere with the proper functioning of the IκB kinase (IKK) complex, a key component in the canonical NF-κB pathway. By disrupting IKK activity, Gusperimus prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of its target genes.
Experimental Protocols
The following section outlines detailed methodologies for investigating the impact of this compound on dendritic cell function.
Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of immature DCs from mouse bone marrow, which can then be used for subsequent experiments with Gusperimus.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant murine Interleukin-4 (IL-4)
-
ACK Lysis Buffer
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Euthanize mice and sterilize hind legs with 70% ethanol.
-
Dissect femur and tibia bones and remove surrounding muscle tissue.
-
Flush bone marrow from both ends of the bones using a syringe with RPMI-1640.
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ACK Lysis Buffer for 2-3 minutes at room temperature to lyse red blood cells.
-
Neutralize the lysis buffer with excess RPMI-1640 and centrifuge.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 20 ng/mL GM-CSF, and 10 ng/mL IL-4) at a density of 1 x 10^6 cells/mL.
-
Culture the cells in non-tissue culture treated plates at 37°C in a 5% CO2 incubator.
-
On day 3 and day 6, gently remove half of the culture medium and replace it with fresh complete medium containing GM-CSF and IL-4.
-
On day 8, harvest the non-adherent and loosely adherent cells, which are predominantly immature DCs.
Analysis of DC Maturation Markers by Flow Cytometry
Materials:
-
Immature BMDCs
-
This compound (various concentrations)
-
Lipopolysaccharide (LPS) (e.g., from E. coli O111:B4)
-
Fluorescently-conjugated antibodies: anti-CD11c, anti-MHCII, anti-CD80, anti-CD86, and corresponding isotype controls.
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
Procedure:
-
Plate immature BMDCs at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) for 2 hours. Include a vehicle control (e.g., PBS).
-
Stimulate the DCs with LPS (100 ng/mL) for 24 hours to induce maturation. Include an unstimulated control group.
-
Harvest the cells and wash them with FACS buffer.
-
Stain the cells with the fluorescently-conjugated antibodies for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on the CD11c+ population and quantifying the Mean Fluorescence Intensity (MFI) or percentage of positive cells for MHCII, CD80, and CD86.
Measurement of Cytokine Production by ELISA
Materials:
-
Immature BMDCs
-
This compound (various concentrations)
-
LPS
-
ELISA kits for murine IL-12p70, TNF-α, and IL-10
Procedure:
-
Follow steps 1-3 from the flow cytometry protocol (5.2).
-
After the 24-hour stimulation period, collect the culture supernatants and centrifuge to remove any cells.
-
Perform ELISA for IL-12p70, TNF-α, and IL-10 on the collected supernatants according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
In Vitro Antigen Presentation and T-Cell Proliferation Assay
This assay assesses the ability of Gusperimus-treated DCs to activate antigen-specific T cells.
Materials:
-
Gusperimus-treated and control BMDCs (prepared as in 5.2, but with the addition of a model antigen like Ovalbumin (OVA) at 100 µg/mL during the LPS stimulation)
-
Spleen and lymph nodes from OT-II transgenic mice (whose T cells recognize an OVA peptide presented by MHCII)
-
CD4+ T cell isolation kit (e.g., MACS beads)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Complete RPMI-1640 medium
Procedure:
-
Prepare antigen-pulsed DCs by adding OVA (or another model antigen) along with LPS during the maturation step, with and without Gusperimus pre-treatment.
-
Isolate naive CD4+ T cells from the spleen and lymph nodes of OT-II mice using a negative selection kit.
-
Label the isolated T cells with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation.
-
Co-culture the CFSE-labeled OT-II T cells with the prepared DCs at a ratio of 10:1 (T cells:DCs) in a 96-well round-bottom plate.
-
Incubate the co-culture for 3 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain with an anti-CD4 antibody.
-
Analyze the cells by flow cytometry, gating on the CD4+ population. Proliferation is measured by the progressive dilution of the CFSE signal.
Conclusion
This compound significantly impairs the function of dendritic cells by inhibiting their maturation, altering their cytokine production profile, and ultimately reducing their capacity to activate T cells. The primary molecular mechanism underlying these effects is the inhibition of the NF-κB signaling pathway, likely through an interaction with Hsc70. The experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the immunomodulatory effects of Gusperimus on dendritic cells. A deeper understanding of these mechanisms is crucial for the rational design of therapeutic strategies employing Gusperimus for the treatment of immune-mediated diseases. Further research is warranted to obtain more precise quantitative data on the dose-dependent effects of Gusperimus and to fully elucidate the intricacies of its interaction with the Hsp70/NF-κB axis in dendritic cells.
Methodological & Application
Determining the Dose-Response Curve of Gusperimus Trihydrochloride in Human Lymphocyte Cultures
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the dose-response curve of the immunosuppressive agent Gusperimus Trihydrochloride on mitogen-stimulated human peripheral blood mononuclear cells (PBMCs). The protocol outlines methods for lymphocyte isolation, cell culture, treatment with Gusperimus, and assessment of lymphocyte proliferation using a colorimetric MTT assay. Furthermore, this document includes a summary of expected quantitative data and a visualization of the key signaling pathway modulated by Gusperimus.
Introduction
This compound, a derivative of the antitumor antibiotic spergualin, is an immunosuppressive agent with a unique mechanism of action. It has been shown to inhibit the interleukin-2 (B1167480) (IL-2) stimulated maturation and proliferation of T-lymphocytes, key mediators of the adaptive immune response.[1] Gusperimus also exerts effects on other immune cells, including monocytes and macrophages.[1] Clinically, it has been investigated for the treatment of transplant rejection and various autoimmune diseases.
The primary mechanism of action of Gusperimus involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] This pathway plays a crucial role in regulating the expression of genes involved in inflammation, immune responses, and cell survival. Gusperimus has been shown to interact with heat shock proteins Hsp70 and Hsp90, which subsequently leads to a reduction in the nuclear translocation of NF-κB.[2][3] Understanding the precise dose-dependent effects of Gusperimus on lymphocyte proliferation is critical for its therapeutic development and for elucidating its immunomodulatory properties.
This application note provides a comprehensive protocol to establish a dose-response curve for this compound in activated human lymphocyte cultures.
Experimental Protocols
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole human blood using Ficoll-Paque™ density gradient centrifugation.
Materials:
-
Human whole blood collected in tubes containing heparin anticoagulant.
-
Ficoll-Paque™ PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a 50 mL conical tube, minimizing mixing of the two layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer.
-
Collect the buffy coat layer, which contains the PBMCs, using a sterile pipette and transfer to a new 50 mL conical tube.
-
Wash the collected PBMCs by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
Lymphocyte Proliferation Assay (MTT Assay)
This protocol outlines the procedure for determining the effect of this compound on mitogen-stimulated lymphocyte proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium
-
Phytohemagglutinin (PHA) or other suitable mitogen
-
This compound stock solution (dissolved in sterile water or PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Adjust the PBMC suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested starting range, based on published IC50 values in other cell types, is 10 µM to 1000 µM. It is recommended to perform a wide range of dilutions initially to determine the optimal concentration range.
-
Add 50 µL of the Gusperimus dilutions to the appropriate wells. For control wells, add 50 µL of medium only (unstimulated control) or 50 µL of medium containing the mitogen but no Gusperimus (stimulated control).
-
Add 50 µL of the mitogen (e.g., PHA at a final concentration of 5 µg/mL) to all wells except the unstimulated control wells. The final volume in each well should be 200 µL.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Following the second incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently mix the contents of the wells using a multichannel pipette.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation
The quantitative data from the lymphocyte proliferation assay should be organized to clearly demonstrate the dose-dependent effect of this compound.
Table 1: Dose-Response of this compound on Lymphocyte Proliferation
| Gusperimus Concentration (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Mean Absorbance | Standard Deviation | % Inhibition |
| 0 (Unstimulated) | 0.150 | 0.155 | 0.148 | 0.151 | 0.004 | N/A |
| 0 (Stimulated) | 1.250 | 1.280 | 1.265 | 1.265 | 0.015 | 0 |
| 10 | 1.150 | 1.165 | 1.140 | 1.152 | 0.013 | 10.1% |
| 50 | 0.980 | 0.995 | 0.970 | 0.982 | 0.013 | 25.4% |
| 100 | 0.750 | 0.765 | 0.740 | 0.752 | 0.013 | 46.0% |
| 250 | 0.450 | 0.460 | 0.445 | 0.452 | 0.008 | 72.9% |
| 500 | 0.250 | 0.260 | 0.245 | 0.252 | 0.008 | 90.9% |
| 1000 | 0.160 | 0.165 | 0.158 | 0.161 | 0.004 | 99.1% |
% Inhibition is calculated as: [1 - (Mean Absorbance of Treated - Mean Absorbance of Unstimulated) / (Mean Absorbance of Stimulated - Mean Absorbance of Unstimulated)] x 100
Table 2: Calculated IC50 Value
| Parameter | Value |
| IC50 (µM) | ~110 µM |
The IC50 (half-maximal inhibitory concentration) is the concentration of Gusperimus that inhibits lymphocyte proliferation by 50%. This value can be determined by plotting the % Inhibition against the log of the Gusperimus concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the dose-response of Gusperimus.
Gusperimus Signaling Pathway
Caption: Gusperimus inhibits NF-κB signaling in lymphocytes.
References
Application Notes and Protocols for Gusperimus Trihydrochloride in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and in vivo administration of Gusperimus Trihydrochloride in murine models. The protocols are based on the known chemical properties of the compound and established best practices for animal studies.
Introduction
This compound, a derivative of the antitumor antibiotic spergualin, is a potent immunosuppressive agent.[1] It has been shown to be effective in managing autoimmune diseases and preventing organ transplant rejection in various animal models and clinical studies.[2] Its mechanism of action involves the modulation of T-cells, B-cells, and antigen-presenting cells. Gusperimus is highly hydrophilic but is also known for its instability and rapid degradation, which can necessitate specific handling and administration protocols to ensure its efficacy in vivo.[1][3]
Mechanism of Action
Gusperimus exerts its immunosuppressive effects through multiple pathways. It inhibits the maturation of T-cells stimulated by interleukin-2 (B1167480) and affects the function of B-cells, monocytes, and dendritic cells. The compound has been shown to interact with heat shock proteins (Hsp70 and Hsp90), which can reduce the translocation of the nuclear transcription factor κB (NF-κB). Additionally, Gusperimus can inhibit Akt kinase, a key signaling molecule in cell survival and metabolism, and interfere with protein synthesis.
Caption: Mechanism of action of this compound.
Quantitative Data
The following table summarizes key quantitative data for this compound. Note that specific in vivo data for murine models is limited in publicly available literature.
| Parameter | Value | Species/System | Notes |
| In Vitro IC50 | ~9-fold lower for squalene-gusperimus nanoparticles compared to free drug | Mouse Macrophages | Demonstrates enhanced efficacy with nanoparticle formulation.[2] |
| Human Clinical Dosage | 0.25 - 5 mg/kg/day | Human | Administered intravenously or subcutaneously for transplant rejection and autoimmune diseases.[2] |
| Acute Toxicity (LD50) | Not reported | Mouse | Acute toxicity studies are recommended to determine the appropriate dose range for specific mouse strains. |
Experimental Protocols
Preparation of this compound for Injection
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline solution (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile 1.5 mL or 2 mL microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Protocol:
-
Aseptic Technique: Perform all steps in a laminar flow hood or a designated clean area to maintain sterility.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Reconstitution:
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile saline or PBS to achieve the desired final concentration. This compound is highly water-soluble.
-
Vortex the tube gently until the powder is completely dissolved. The solution should be clear and colorless.
-
-
Sterile Filtration:
-
Draw the reconstituted solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile tube or vial. This step is crucial to remove any potential microbial contamination.
-
-
Storage and Stability:
-
Due to the known instability of Gusperimus, it is highly recommended to prepare the solution fresh on the day of administration.
-
If short-term storage is necessary, protect the solution from light and store at 2-8°C. The stability under these conditions should be validated by the researcher.
-
Caption: Experimental workflow for preparing Gusperimus solution.
In Vivo Administration in Murine Models
Animal Models:
-
Standard laboratory mouse strains (e.g., C57BL/6, BALB/c).
-
The choice of strain will depend on the specific disease model being studied.
Administration Routes:
-
Intraperitoneal (IP) Injection: A common route for systemic administration in mice.
-
Subcutaneous (SC) Injection: Another effective route for systemic delivery.
-
Intravenous (IV) Injection: Typically via the tail vein, for rapid systemic distribution.
Dosage and Dosing Schedule:
-
Dose Range Finding: It is recommended to perform a dose-range-finding study to determine the optimal therapeutic dose with minimal toxicity for the specific mouse model and experimental endpoint. A starting point could be in the range of 1-10 mg/kg, extrapolated from human studies with appropriate allometric scaling considerations.
-
Dosing Frequency: Daily administration is common for immunosuppressive agents, but the frequency should be optimized based on the pharmacokinetic profile of the drug and the experimental design.
Protocol for IP Injection:
-
Animal Restraint: Properly restrain the mouse.
-
Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen.
-
Injection: Insert the needle at a 10-20 degree angle to avoid puncturing internal organs. Inject the prepared Gusperimus solution slowly.
-
Monitoring: Monitor the animal for any adverse reactions post-injection.
Toxicology and Safety Considerations
-
There is limited publicly available data on the acute toxicity (LD50) of this compound in mice.
-
Researchers should conduct initial toxicity studies to establish a safe dose range. This can involve administering escalating doses to small groups of animals and monitoring for clinical signs of toxicity (e.g., weight loss, changes in behavior, mortality).
-
Standard safety precautions should be taken when handling the powdered form of the compound to avoid inhalation or skin contact. Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is recommended.
Disclaimer: These protocols are intended as a guide. Researchers should adapt them as necessary based on their specific experimental requirements and institutional animal care and use committee (IACUC) guidelines. Validation of any protocol is essential for ensuring reproducible and reliable results.
References
Protocol for the Solubilization and Use of Gusperimus Trihydrochloride in Cell Culture Experiments
Introduction
Gusperimus Trihydrochloride, a synthetic derivative of the natural product spergualin, is a potent immunosuppressive agent. It has been shown to inhibit the proliferation and function of both T cells and B cells, making it a valuable tool for immunological research and drug development.[1][2] This document provides a detailed protocol for the solubilization of this compound and its application in common cell culture experiments, including the assessment of its effects on T-cell proliferation and general cell viability.
Product Information
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₁₇H₃₇N₇O₃ · 3HCl |
| Molecular Weight | 496.90 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, insoluble in water |
| Storage | Store at -20°C for long-term storage |
Protocol for Dissolving this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution and cell cultures.
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder.
-
Reconstitution:
-
Add the appropriate volume of DMSO to the powder to achieve the desired stock solution concentration. A common starting concentration for a stock solution is 10 mM.
-
To prepare a 10 mM stock solution, dissolve 4.97 mg of this compound in 1 mL of DMSO.
-
-
Dissolution:
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. When stored properly, the stock solution is stable for several months.
-
Important Considerations for DMSO Usage:
DMSO can be toxic to cells at higher concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability.
| DMSO Concentration | General Effect on Cell Lines |
| < 0.1% | Generally considered safe for most cell lines with minimal to no cytotoxicity. |
| 0.1% - 0.5% | Tolerated by many robust cell lines, but may cause slight stress or differentiation in sensitive cells. |
| > 0.5% | Can lead to significant cytotoxicity and should be avoided. A vehicle control (medium with the same final concentration of DMSO) must always be included in experiments. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cells of interest (e.g., Jurkat cells, a human T lymphocyte cell line)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium.
-
Add 100 µL of the diluted compound to the respective wells to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (untreated cells).
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-72 hours.
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
T-Cell Proliferation Assay (CFSE Assay)
This protocol measures the inhibition of T-cell proliferation by this compound using CFSE (Carboxyfluorescein succinimidyl ester) staining.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium
-
This compound stock solution
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies for T-cell stimulation
-
CFSE staining solution
-
Fetal Bovine Serum (FBS)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
CFSE Staining:
-
Resuspend PBMCs at 1 x 10⁷ cells/mL in PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete medium.
-
Wash the cells twice with complete medium.
-
-
Cell Seeding and Treatment:
-
Resuspend the CFSE-labeled cells at 1 x 10⁶ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension per well in a 96-well round-bottom plate.
-
Add 50 µL of this compound at various concentrations. Include a vehicle control.
-
-
T-Cell Stimulation:
-
Add 50 µL of the stimulating agent (e.g., PHA at 5 µg/mL or anti-CD3/CD28 beads) to the appropriate wells. Include an unstimulated control.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Acquire the cells on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.
-
-
Data Analysis: Analyze the CFSE histograms. Each peak of decreasing fluorescence intensity represents a cell division. Quantify the percentage of divided cells in each treatment group.
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound's immunosuppressive action.
Experimental Workflow for T-Cell Proliferation Assay
Caption: Workflow for assessing T-cell proliferation using CFSE staining.
References
Measuring the Immunomodulatory Activity of Gusperimus Trihydrochloride: An Application Note and Protocol for Determining the IC50 in Primary T-Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gusperimus Trihydrochloride is an immunosuppressive agent known to modulate T-cell function, a critical component of the adaptive immune response. This document provides a detailed application note and a comprehensive experimental protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in primary human T-cells. The protocol outlines the isolation of peripheral blood mononuclear cells (PBMCs), the purification of primary T-cells, cell culture and stimulation, treatment with this compound, and the subsequent measurement of T-cell proliferation to calculate the IC50 value. Furthermore, this document presents the known signaling pathways affected by Gusperimus and visual workflows to guide the experimental setup.
Introduction
Gusperimus, a synthetic analogue of the natural product spergualin, has demonstrated potent immunosuppressive properties. Its mechanism of action is complex, primarily involving the inhibition of nuclear factor-kappa B (NF-κB) activation and protein synthesis, which are crucial for T-lymphocyte proliferation and cytokine production.[1] Determining the IC50 value of Gusperimus in primary T-cells is a fundamental step in understanding its potency and optimizing its therapeutic potential for various autoimmune diseases and in transplantation medicine. The IC50 value represents the concentration of the drug required to inhibit T-cell proliferation by 50% and is a key parameter in preclinical drug development.
Data Presentation
While specific IC50 values for this compound in primary T-cells are not extensively reported in publicly available literature, the following table provides a template for researchers to summarize their experimentally determined quantitative data. This structured format allows for clear comparison across different experimental conditions.
| Experimental Condition | Stimulant | Incubation Time (hours) | Assay Method | IC50 (µM) | Standard Deviation | Replicates (n) |
| Primary Human T-Cells | Phytohemagglutinin (PHA) | 72 | MTT Assay | [Enter Data] | [Enter Data] | [Enter Data] |
| Primary Human T-Cells | Anti-CD3/CD28 Beads | 72 | CFSE Staining | [Enter Data] | [Enter Data] | [Enter Data] |
| Primary Mouse T-Cells | Concanavalin A (Con A) | 48 | BrdU Incorporation | [Enter Data] | [Enter Data] | [Enter Data] |
Experimental Protocols
This section details the methodologies for the key experiments required to determine the IC50 of this compound in primary T-cells.
Isolation of Primary Human T-Cells from Whole Blood
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) followed by the negative selection of T-cells.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS), sterile
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
Fetal Bovine Serum (FBS)
-
Centrifuge
-
Sterile tubes and pipettes
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube, avoiding mixing.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in PBS with 2% FBS.
-
Add the RosetteSep™ Human T Cell Enrichment Cocktail at the recommended concentration and incubate for 20 minutes at room temperature.
-
Layer the cell suspension over Ficoll-Paque PLUS and centrifuge as in step 3.
-
Collect the enriched T-cell layer.
-
Wash the purified T-cells twice with PBS.
-
Resuspend the T-cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine) and determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
T-Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of T-cells as an indicator of proliferation.
Materials:
-
Isolated primary T-cells
-
Complete RPMI-1640 medium
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads
-
This compound stock solution
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the primary T-cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Prepare a serial dilution of this compound in complete RPMI-1640 medium.
-
Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Add 50 µL of the T-cell stimulant (e.g., PHA at 5 µg/mL or anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio) to all wells except the unstimulated control wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.
-
After the 4-hour incubation with MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of inhibition for each Gusperimus concentration relative to the stimulated control and determine the IC50 value using non-linear regression analysis.
Visualizations
Signaling Pathway of Gusperimus in T-Cells
Caption: Mechanism of action of Gusperimus in T-cells.
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for IC50 determination.
References
Application Notes and Protocols for Gusperimus Trihydrochloride in Xenotransplantation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gusperimus Trihydrochloride, also known as 15-deoxyspergualin, is an immunosuppressive agent that has demonstrated efficacy in preventing rejection in both allogeneic and xenogeneic transplantation models.[1] Its unique mechanism of action, distinct from calcineurin inhibitors and mTOR inhibitors, makes it a valuable tool for xenotransplantation research, particularly in the context of overcoming the complex immune barriers inherent to cross-species transplantation. These application notes provide a comprehensive overview of the use of this compound in xenotransplantation research, including its mechanism of action, experimental protocols derived from preclinical models, and relevant data presented for comparative analysis.
Mechanism of Action
Gusperimus exerts its immunosuppressive effects through a multi-faceted approach, targeting several key pathways involved in the immune response to xenografts. Its primary mechanisms include:
-
Inhibition of T-cell and B-cell Proliferation and Function: Gusperimus inhibits the activation and proliferation of both T-cells and B-cells, which are central to the adaptive immune response that mediates xenograft rejection.[1]
-
Modulation of Monocyte and Macrophage Activity: The compound has been shown to suppress the function of monocytes and macrophages, key players in the innate immune response and antigen presentation.[1] It can inhibit monocyte proliferation, phagocytosis, and the production of pro-inflammatory cytokines such as TNF-α.
-
Interference with Intracellular Signaling Pathways: Gusperimus has been reported to interact with heat-shock proteins Hsp70 and Hsp90, leading to the reduced translocation of the nuclear transcription factor κB (NF-κB).[1] NF-κB is a critical regulator of genes involved in inflammation and immune responses. Additionally, Gusperimus can inhibit Akt kinase activity and interfere with protein synthesis, further dampening immune cell activation and function.[1]
The following diagram illustrates the proposed signaling pathways affected by this compound in the context of an immune cell.
Figure 1: Proposed mechanism of action of this compound.
Experimental Protocols
Detailed experimental protocols for the application of this compound in xenotransplantation research are primarily available from studies utilizing rodent models. The following protocols are based on published literature and provide a framework for conducting similar experiments.
Protocol 1: Hamster-to-Rat Cardiac Xenotransplantation Model
This protocol is adapted from a study investigating the effects of Gusperimus (15-deoxyspergualin) in combination with total-lymphoid irradiation (TLI).[2]
Objective: To evaluate the efficacy of this compound in prolonging xenograft survival in a hamster-to-rat cardiac transplant model.
Experimental Groups:
-
Group 1 (Control): No immunosuppression.
-
Group 2 (TLI alone): Total-lymphoid irradiation treatment.
-
Group 3 (Gusperimus alone): this compound administration.
-
Group 4 (Combination Therapy): TLI and this compound administration.
Methodology:
-
Animal Models: Use male Lewis rats as recipients and golden Syrian hamsters as donors.
-
Total-Lymphoid Irradiation (TLI) Protocol (for Groups 2 and 4): Administer TLI to recipient rats according to established protocols.
-
This compound Administration (for Groups 3 and 4):
-
Dosage: 2.5 mg/kg/day.
-
Route of Administration: Intraperitoneal (IP) injection.
-
Treatment Schedule: Daily, commencing on the day of transplantation.
-
-
Surgical Procedure: Perform heterotopic cardiac xenotransplantation, transplanting the hamster heart into the abdomen of the recipient rat.
-
Monitoring and Endpoint:
-
Monitor graft function daily by palpation of the cardiac graft.
-
The primary endpoint is the cessation of a palpable heartbeat, which is considered rejection.
-
Perform histological examination of the rejected xenografts to assess the type and severity of rejection.
-
Conduct complement-dependent cytotoxicity assays to measure anti-hamster lymphocytotoxic antibody titers.
-
Protocol 2: Murine Musculoskeletal Xenograft Model
This protocol is based on a study evaluating Gusperimus (15-deoxyspergualin) in combination with cyclosporine for musculoskeletal xenografts.[3]
Objective: To assess the effectiveness of this compound in preventing the rejection of musculoskeletal xenografts from rats to mice.
Experimental Groups:
-
Group 1 (Control): No immunosuppression.
-
Group 2 (Cyclosporine alone): Cyclosporine administration.
-
Group 3 (Gusperimus alone): this compound administration.
-
Group 4 (Combination Therapy): Cyclosporine and this compound administration.
Methodology:
-
Animal Models: Use male Lewis rats as donors and male C57BL/6 mice as recipients.
-
Immunosuppression Protocol:
-
Cyclosporine (Group 2 and 4): 10 mg/kg/day, administered subcutaneously (SC).
-
This compound (Group 3 and 4): 5 mg/kg/day, administered intraperitoneally (IP).
-
Treatment Schedule: Daily, starting from the day of transplantation.
-
-
Surgical Procedure: Transplant a rat musculoskeletal flap to the recipient mouse.
-
Monitoring and Endpoint:
-
Directly examine graft survival on postoperative days 4, 7, and 14.
-
Perform in vitro assays, including mixed lymphocyte reactions and anti-donor cytotoxic antibody assays, to evaluate the recipient's immune response.
-
Conduct histological and immunohistochemical analysis of the grafts to assess rejection.
-
Data Presentation
The following tables summarize the quantitative data from the preclinical studies cited in the experimental protocols.
Table 1: Graft Survival in Hamster-to-Rat Cardiac Xenotransplantation Model [2]
| Treatment Group | Mean Graft Survival (Days) |
| Control (No immunosuppression) | 3.2 ± 0.4 |
| TLI alone | 5.8 ± 0.7 |
| TLI + Cyclosporine | 13.6 ± 8.6 |
| TLI + Gusperimus (DOSP) | 26.3 ± 5.9 |
Table 2: Graft Survival in Rat-to-Mouse Musculoskeletal Xenograft Model [3]
| Treatment Group | Graft Survival Status on Day 14 |
| Control (No immunosuppression) | All rejected by day 4 |
| Cyclosporine alone (10 mg/kg/day) | All rejected by day 7 |
| Gusperimus alone (5 mg/kg/day) | All rejected by day 7 |
| Cyclosporine + Gusperimus | 8 out of 10 viable grafts |
Experimental Workflow Visualization
The following diagram outlines a general experimental workflow for evaluating immunosuppressive agents in a xenotransplantation model.
Figure 2: General experimental workflow for xenotransplantation research.
Conclusion and Future Directions
References
- 1. researchgate.net [researchgate.net]
- 2. Prolongation of xenograft survival after combination therapy with 15-deoxyspergualin and total-lymphoid irradiation in the hamster-to-rat cardiac xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prolonged survival of musculoskeletal xenografts with combined cyclosporine and 15-deoxyspergualin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Unraveling the Inhibition of NF-κB Signaling by Gusperimus Trihydrochloride via Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gusperimus Trihydrochloride, a derivative of the antitumor antibiotic spergualin, is an immunosuppressive agent with potential applications in the treatment of autoimmune diseases and organ transplant rejection.[1] Its mechanism of action is multifaceted, but a key pathway implicated in its immunosuppressive effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[2] NF-κB is a pivotal transcription factor that orchestrates inflammatory and immune responses. Understanding how this compound modulates this pathway is crucial for its therapeutic development and application. These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the inhibitory effects of this compound on NF-κB signaling, specifically focusing on the analysis of key protein modifications and translocations.
Mechanism of Action: Gusperimus and the NF-κB Pathway
The canonical NF-κB signaling pathway is held in a latent state in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. Upon stimulation by various pro-inflammatory signals, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent ubiquitination-mediated proteasomal degradation of IκBα. This degradation unmasks the nuclear localization signal on the p65 (RelA) subunit of NF-κB, allowing the p50/p65 heterodimer to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Emerging evidence suggests that Gusperimus exerts its inhibitory effect on NF-κB by interacting with heat-shock proteins (HSPs), such as Hsp70 and Hsp90. This interaction is thought to interfere with the cellular machinery required for the proper folding and function of components of the NF-κB signaling pathway, ultimately leading to a reduction in the nuclear translocation of NF-κB.[2][3] This proposed mechanism suggests that Gusperimus may prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.
Data Presentation: Expected Effects of this compound on NF-κB Pathway Proteins
Western blot analysis can be employed to quantify the changes in key proteins of the NF-κB pathway following treatment with this compound. The expected outcomes are summarized in the tables below.
Table 1: Effect of this compound on Cytoplasmic Protein Levels
| Protein Target | Expected Effect of this compound | Rationale |
| Phospho-IκBα (Ser32/36) | Decrease | Inhibition of IKK activity or upstream signaling would reduce IκBα phosphorylation. |
| Total IκBα | Increase / No Change | Prevention of degradation would lead to an accumulation or stabilization of IκBα levels. |
| Total p65 | No significant change | Gusperimus is expected to affect the localization, not the total expression, of p65. |
Table 2: Effect of this compound on Nuclear Protein Levels
| Protein Target | Expected Effect of this compound | Rationale |
| Total p65 | Decrease | Inhibition of IκBα degradation will prevent the nuclear translocation of p65. |
| Lamin B1 / Histone H3 | No significant change | Used as a loading control for the nuclear fraction to ensure equal protein loading. |
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line responsive to inflammatory stimuli and suitable for NF-κB activation studies (e.g., HeLa, HEK293, THP-1, or RAW 264.7 macrophages).
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for a predetermined time (e.g., 1-2 hours). Include a vehicle-only control.
-
-
Stimulation:
-
Following pre-treatment, stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α; 10 ng/mL) or Lipopolysaccharide (LPS; 1 µg/mL), for a time course (e.g., 0, 15, 30, 60 minutes) to observe the dynamics of IκBα degradation and p65 translocation.
-
II. Protein Extraction
A. Whole-Cell Lysates:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the whole-cell protein extract.
B. Nuclear and Cytoplasmic Fractionation:
-
Utilize a commercial nuclear and cytoplasmic extraction kit following the manufacturer's instructions to separate cytoplasmic and nuclear fractions. This is crucial for analyzing the translocation of p65.
III. Protein Quantification
-
Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.
IV. Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (20-40 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10-12% SDS-polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the protein of interest to a loading control (β-actin for whole-cell and cytoplasmic lysates; Lamin B1 or Histone H3 for nuclear lysates).
Mandatory Visualizations
Caption: NF-κB Signaling Pathway and Proposed Inhibition by Gusperimus.
Caption: Experimental Workflow for Western Blot Analysis.
References
Troubleshooting & Optimization
Troubleshooting Gusperimus Trihydrochloride instability in solution
Welcome to the technical support center for Gusperimus Trihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and mechanism of action of this compound in solution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues encountered during the experimental use of this compound.
Q1: My this compound solution appears cloudy or precipitated. What should I do?
A1: This may indicate that the compound has precipitated out of solution. This compound is soluble in DMSO but not in water.[1] If you are preparing aqueous dilutions from a DMSO stock, ensure that the final concentration of DMSO is sufficient to maintain solubility. For cell culture applications, it is crucial to determine the tolerance of your cell line to the final DMSO concentration.
Troubleshooting Steps:
-
Verify Solvent: Confirm that you are using an appropriate solvent. DMSO is the recommended solvent for creating stock solutions.[1]
-
Check Concentration: If you are making aqueous dilutions, ensure you have not exceeded the solubility limit in the final solution. It may be necessary to lower the final concentration of this compound or increase the percentage of DMSO.
-
Gentle Warming: In some cases, gentle warming of the solution in a water bath (e.g., to 37°C) with agitation may help redissolve the compound. However, be cautious as elevated temperatures can accelerate degradation.
-
Fresh Preparation: If precipitation persists, it is recommended to prepare a fresh solution.
Q2: I am concerned about the stability of my this compound stock solution. How should it be stored and for how long?
A2: Proper storage is critical to maintain the integrity of your this compound stock solution.
Storage Recommendations for Stock Solutions (in DMSO):
To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes before long-term storage.
Q3: What are the optimal conditions to maintain the stability of this compound in aqueous working solutions?
Q4: How does this compound exert its immunosuppressive effects?
A4: Gusperimus is an immunosuppressive agent that has been shown to inhibit the activation of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[2] The NF-κB signaling pathway is a key regulator of inflammatory responses. Inhibition of this pathway can suppress the activation of T-cells and the production of pro-inflammatory cytokines.[2]
The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimers (typically p50/p65) to translocate to the nucleus and activate the transcription of target genes involved in inflammation and immune responses. While the precise molecular target of Gusperimus within this pathway is a subject of ongoing research, its inhibitory effect on NF-κB activation is a key aspect of its mechanism of action.
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the stability and solubility of this compound. The following table summarizes the available information.
| Parameter | Solvent/Condition | Value/Recommendation | Source |
| Solubility | Water | Not Soluble | [1] |
| DMSO | Soluble | [1] | |
| Storage (Solid) | Short-term (days to weeks) | Dry, dark, 0 - 4°C | MedKoo Biosciences |
| Long-term (months to years) | Dry, dark, -20°C | MedKoo Biosciences | |
| Storage (Stock Solution in DMSO) | Short-term (days to weeks) | 0 - 4°C | [1] |
| Long-term (months) | -20°C | [1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound. The final concentration of the stock solution should be determined based on the specific requirements of your experiment.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration.
-
Dissolution: Cap the vial securely and vortex or gently agitate at room temperature until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: For immediate use, the solution can be kept at 2-8°C. For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C.
Note: The molecular weight of this compound is approximately 496.90 g/mol . This value can be used to calculate the required mass for a specific molar concentration.
Visualizations
Below are diagrams to illustrate key concepts related to the handling and mechanism of action of this compound.
Caption: Troubleshooting workflow for cloudy this compound solutions.
Caption: The canonical NF-κB signaling pathway and the potential point of inhibition by Gusperimus.
References
Technical Support Center: Optimizing Gusperimus Trihydrochloride for In Vitro Immunosuppression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Gusperimus Trihydrochloride in in vitro immunosuppression experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
This compound, a derivative of the antitumor antibiotic spergualin, exerts its immunosuppressive effects by primarily targeting T-cell maturation and proliferation.[1] It inhibits the interleukin-2 (B1167480) (IL-2) stimulated progression of T-cells into the S and G2/M phases of the cell cycle.[1] This ultimately hinders the growth of activated naive CD4+ T-cells.[1] A key molecular mechanism involves the inhibition of the NF-κB signaling pathway, a critical regulator of immune responses, inflammation, and cell survival.
Q2: What is the recommended starting concentration range for this compound in in vitro assays?
A universally optimal concentration of this compound has not been established and is highly dependent on the cell type, assay duration, and specific endpoint being measured. However, based on available data, a starting range of 0.1 µg/mL to 10 µg/mL is recommended for initial dose-response experiments. It is crucial to perform a dose-finding study for each new experimental system to determine the optimal non-toxic and effective concentration.
Q3: Is this compound cytotoxic to cells in culture?
This compound can exhibit cytotoxicity at high concentrations. For instance, in J774A.1 macrophage-like cells, no significant cytotoxicity was observed at concentrations up to 50 µg/mL, with cell viability remaining above 75% even at 400 µg/mL. However, primary lymphocytes may have different sensitivities. It is imperative to perform a cytotoxicity assay in parallel with your immunosuppression experiments to distinguish between immunosuppressive and cytotoxic effects.
Q4: How can I determine the optimal concentration of this compound for my specific experiment?
To determine the optimal concentration, a dose-response experiment is essential. This involves treating your cells with a range of this compound concentrations (e.g., a serial dilution from 100 µg/mL down to 0.01 µg/mL) and measuring your endpoint of interest (e.g., proliferation, cytokine production). The optimal concentration will be the one that provides a significant immunosuppressive effect without causing substantial cell death. The half-maximal inhibitory concentration (IC50) can be calculated from this dose-response curve.
Troubleshooting Guides
Issue 1: No observed immunosuppressive effect.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | The concentration of this compound may be too low. Perform a dose-response experiment with a wider and higher concentration range. |
| Drug Inactivity | Ensure the this compound solution is freshly prepared and has been stored correctly according to the manufacturer's instructions. |
| Cell Activation Issues | Verify that your positive controls for cell activation (e.g., PHA, anti-CD3/CD28 antibodies, allogeneic stimulation) are working as expected. |
| Assay Timing | The timing of drug addition relative to cell stimulation may be critical. Consider adding this compound before, during, or after the activation stimulus to determine the optimal window of activity. |
| Cell Density | Inappropriate cell density can affect the outcome. Ensure you are using the recommended cell density for your specific assay. |
Issue 2: High levels of cell death observed.
| Possible Cause | Troubleshooting Step |
| Cytotoxic Concentration | The concentration of this compound is likely too high. Reduce the concentration and perform a detailed cytotoxicity assay (e.g., MTT, Trypan Blue exclusion) to identify a non-toxic range. |
| Solvent Toxicity | If using a solvent to dissolve this compound, ensure the final concentration of the solvent in the culture medium is not toxic to the cells. Run a solvent-only control. |
| Extended Incubation | Prolonged exposure to the drug, even at a seemingly non-toxic concentration, can lead to cell death. Consider reducing the incubation time. |
| Cell Health | Ensure the cells used in the experiment are healthy and have high viability before starting the assay. |
Data Presentation
Table 1: Recommended Starting Concentrations for In Vitro Immunosuppression Assays
| Assay Type | Cell Type | Recommended Starting Concentration Range | Key Readouts |
| Lymphocyte Proliferation Assay | Human/Murine PBMCs, Splenocytes | 0.1 - 10 µg/mL | ³H-Thymidine incorporation, CFSE dilution, CellTiter-Glo® |
| Mixed Lymphocyte Reaction (MLR) | Human/Murine PBMCs, Splenocytes | 0.1 - 10 µg/mL | Proliferation, Cytokine levels (IL-2, IFN-γ) |
| Cytokine Release Assay | Human/Murine PBMCs, Macrophages | 0.1 - 20 µg/mL | Cytokine levels (e.g., TNF-α, IL-6, IL-1β) via ELISA or CBA |
| Dendritic Cell Maturation Assay | Monocyte-derived Dendritic Cells | 0.5 - 25 µg/mL | Expression of co-stimulatory molecules (CD80, CD86), Cytokine production (IL-12) |
Table 2: Example Cytotoxicity Data for this compound
| Cell Line | Concentration (µg/mL) | Cell Viability (%) |
| J774A.1 Macrophages | 50 | ~100 |
| J774A.1 Macrophages | 400 | >75 |
| Note: This data is for a specific cell line and may not be directly applicable to primary lymphocytes. Researchers should determine cytotoxicity in their own experimental system. |
Experimental Protocols
Protocol 1: Lymphocyte Proliferation Assay using CFSE
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.
-
CFSE Staining: Resuspend PBMCs at 1 x 10⁶ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
-
Cell Culture: Wash the cells twice and resuspend in complete RPMI medium. Plate 1 x 10⁵ cells per well in a 96-well round-bottom plate.
-
Treatment and Stimulation: Add serial dilutions of this compound to the wells. Stimulate the cells with an appropriate mitogen (e.g., PHA at 5 µg/mL or anti-CD3/CD28 beads). Include unstimulated and stimulated controls.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
Analysis: Harvest the cells and analyze CFSE dilution by flow cytometry. The decrease in CFSE fluorescence intensity is proportional to the number of cell divisions.
Protocol 2: One-Way Mixed Lymphocyte Reaction (MLR)
-
Cell Preparation: Isolate PBMCs from two different donors (responder and stimulator).
-
Stimulator Cell Inactivation: Treat the stimulator PBMCs with Mitomycin C (50 µg/mL) for 30 minutes at 37°C to inhibit their proliferation. Wash the cells three times to remove any residual Mitomycin C.
-
Co-culture: Plate 1 x 10⁵ responder cells and 1 x 10⁵ inactivated stimulator cells per well in a 96-well round-bottom plate.
-
Treatment: Add serial dilutions of this compound to the co-cultures.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO₂ incubator.
-
Analysis: Measure responder cell proliferation using a suitable method (e.g., ³H-thymidine incorporation for the last 18 hours of culture or CFSE staining of responder cells prior to co-culture).
Mandatory Visualizations
Caption: Workflow for determining the optimal concentration of Gusperimus.
Caption: Gusperimus inhibits the NF-κB signaling pathway.
References
Technical Support Center: Gusperimus Trihydrochloride Cytotoxicity Assessment in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gusperimus Trihydrochloride in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that might influence cytotoxicity assessment?
This compound primarily exerts its immunosuppressive effects by inhibiting the nuclear translocation of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[1] This is achieved through its interaction with Heat Shock Cognate 70 (Hsc70), a molecular chaperone. By binding to Hsc70, Gusperimus prevents the degradation of IκB, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing it from activating pro-inflammatory and survival genes in the nucleus. This mechanism is crucial to consider as NF-κB inhibition can sensitize cells to apoptosis, which is a key aspect of cytotoxicity.
Q2: Is this compound stable in cell culture media?
The stability of this compound in aqueous solutions can be a concern. It is known to be susceptible to hydrolysis. Therefore, it is recommended to prepare fresh solutions for each experiment. The stability can also be influenced by the composition of the cell culture medium, including its pH and the presence of certain components. For critical experiments, it is advisable to perform a stability test of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). This can be done using methods like LC-MS/MS to measure the concentration of the active compound over time.
Q3: What are the expected cytotoxic effects of this compound on primary immune cells?
This compound has been shown to inhibit the proliferation of human lymphocytes in response to mitogens and allogeneic stimulation.[2] While it has a more pronounced effect on lymphocytes, it also affects monocytes.[2] The cytotoxic effects are often observed as a reduction in cell viability and an induction of apoptosis. The dose at which these effects occur can vary depending on the specific primary cell type and the activation state of the cells.
Q4: How does this compound induce apoptosis in primary T cells?
The induction of apoptosis in T cells by Gusperimus is linked to its inhibition of NF-κB, a key survival pathway. By blocking NF-κB, Gusperimus can lower the threshold for apoptosis induction. While the precise downstream cascade is not fully elucidated for Gusperimus specifically, inhibition of NF-κB is known to affect the expression of anti-apoptotic proteins. The activation of caspases, particularly caspase-3, is a central event in the execution phase of apoptosis.[3][4][5] Therefore, assessing the activation of caspase-3 can be a valuable method to confirm apoptosis induction by Gusperimus in primary T cells.
Troubleshooting Guides
MTT/XTT Assay Troubleshooting
Issue 1: High background or spontaneous color change in the medium.
-
Possible Cause: The MTT or XTT reagent may be degrading due to light exposure or contamination. This compound itself might interact with the assay reagents at high concentrations.
-
Troubleshooting Steps:
-
Protect MTT/XTT solutions from light at all times.
-
Prepare fresh reagents for each experiment.
-
Run a control plate with medium and this compound at the highest concentration used in the experiment, but without cells, to check for any direct reaction.
-
Ensure the pH of the culture medium is stable, as pH changes can affect reagent stability.
-
Issue 2: Low signal or poor dose-response.
-
Possible Cause: Primary cells, especially non-proliferating ones, have lower metabolic activity compared to cell lines, leading to a weaker signal. The incubation time with the reagent might be insufficient. Cell density might be too low.
-
Troubleshooting Steps:
-
Increase the number of cells seeded per well. A titration experiment to determine the optimal cell density is recommended.
-
Increase the incubation time with the MTT/XTT reagent. Monitor formazan (B1609692) crystal formation under a microscope.
-
Ensure that the primary cells are viable and healthy before starting the experiment. Use trypan blue exclusion to check viability.
-
For suspension cells like lymphocytes, ensure that the formazan crystals are properly solubilized. Gentle mixing is crucial.
-
Issue 3: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, particularly with adherent primary cells like macrophages. Pipetting errors. Edge effects in the 96-well plate.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use a multichannel pipette for adding reagents to minimize timing differences.
-
Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation and temperature fluctuations. Fill them with sterile PBS or medium.
-
LDH Assay Troubleshooting
Issue 1: High background LDH release in control wells.
-
Possible Cause: Primary cells can be sensitive to handling, leading to membrane damage and LDH release. The isolation process itself might have damaged the cells. Serum in the culture medium contains LDH.
-
Troubleshooting Steps:
-
Handle primary cells gently during isolation and plating. Avoid vigorous pipetting.
-
Allow cells to recover and adhere (if applicable) for a sufficient time before adding the compound.
-
Use serum-free or low-serum medium for the duration of the assay if possible, or use a medium-only blank to subtract the background LDH activity from the serum.
-
Issue 2: No significant increase in LDH release at expected cytotoxic concentrations.
-
Possible Cause: The primary mechanism of cell death induced by this compound might be apoptosis, which initially maintains membrane integrity. LDH is primarily a marker of necrosis or late apoptosis. The assay timing might be too early.
-
Troubleshooting Steps:
-
Extend the incubation time with this compound to allow for secondary necrosis to occur after apoptosis.
-
Use a positive control for necrosis (e.g., lysis buffer) to ensure the assay is working correctly.
-
Combine the LDH assay with an apoptosis-specific assay (e.g., caspase-3 activity) to get a more complete picture of the mode of cell death.
-
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity in Primary Lymphocytes
This protocol is adapted for non-adherent primary lymphocytes.
-
Cell Preparation: Isolate primary lymphocytes (e.g., from peripheral blood mononuclear cells - PBMCs) using a standard method like Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend them in complete RPMI-1640 medium.
-
Cell Seeding: Seed the lymphocytes in a 96-well flat-bottom plate at a density of 1-2 x 10^5 cells/well in 100 µL of medium.
-
Compound Addition: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same solvent concentration used for the drug).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifugation: Centrifuge the plate at 500 x g for 10 minutes to pellet the cells and formazan crystals.
-
Supernatant Removal: Carefully aspirate the supernatant without disturbing the cell pellet.
-
Solubilization: Add 150 µL of DMSO to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: LDH Release Assay for Cytotoxicity in Primary Macrophages
This protocol is designed for adherent primary macrophages.
-
Cell Preparation: Isolate primary monocytes and differentiate them into macrophages in a suitable culture vessel.
-
Cell Seeding: Seed the macrophages in a 96-well flat-bottom plate and allow them to adhere and stabilize for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in a low-serum or serum-free medium. Replace the existing medium with 100 µL of the medium containing the diluted compound or vehicle control.
-
Controls: Prepare three types of controls:
-
Vehicle Control: Cells treated with the vehicle only (for spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the experiment.
-
Medium Background Control: Medium without cells.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Measurement: Read the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100.
Quantitative Data Summary
Currently, there is a lack of publicly available, specific IC50 values for this compound in primary human immune cells. The inhibitory concentrations can vary significantly based on the cell type, donor variability, and experimental conditions. Researchers are encouraged to perform dose-response experiments to determine the IC50 in their specific primary cell culture system. For reference, other immunosuppressive drugs have shown a wide range of IC50 values in PBMCs from healthy subjects and patients.[1][6]
| Cell Type | Assay | Parameter | This compound Concentration | Reference |
| Primary Human Lymphocytes | Proliferation | Inhibition | Dose-dependent | [2] |
| Primary Human Monocytes | Function | Inhibition | Dose-dependent | [2] |
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Gusperimus inhibits NF-κB nuclear translocation via Hsc70.
References
- 1. Immunosuppressant pharmacodynamics on peripheral-blood mononuclear cells from patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RPMI 1640 Medium with Stable Glutamine | Capricorn Scientific [capricorn-scientific.com]
- 3. Caspase Activation Is Required for T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of caspase-3-like enzymes in non-apoptotic T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased sensitivities of peripheral blood mononuclear cells to immunosuppressive drugs in cirrhosis patients awaiting liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gusperimus Trihydrochloride In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gusperimus Trihydrochloride. The focus is on overcoming its poor solubility for successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic derivative of the natural product spergualin, with potent immunosuppressive properties.[1] Its mechanism of action is complex and not fully elucidated, but it is known to inhibit the interleukin-2 (B1167480) (IL-2) stimulated maturation of T-cells, thereby preventing their progression to the S and G2/M phases of the cell cycle. This leads to the inhibition of activated naive CD4 T-cell growth.[2] Gusperimus has also been shown to interact with heat shock proteins Hsp70 and Hsp90, which may interfere with the translocation of the nuclear transcription factor κB (NF-κB).
Q2: What are the main challenges in preparing this compound for in vivo use?
The primary challenge is the compound's solubility profile. While it is a trihydrochloride salt, which would suggest water solubility, it exhibits poor stability in aqueous solutions. It is described as being highly hydrophilic, which can lead to rapid degradation and loss of activity in vivo. Some suppliers state that it is not soluble in water but is soluble in dimethyl sulfoxide (B87167) (DMSO). Therefore, developing a stable formulation that is amenable to in vivo administration is a critical step.
Q3: What are the recommended storage conditions for this compound powder and its solutions?
For the solid powder form, it is recommended to store it at -20°C for long-term storage (months to years) and at 0-4°C for short-term use (days to weeks), kept dry and in the dark. Stock solutions, typically in DMSO, should be aliquoted into single-use vials to minimize freeze-thaw cycles, which can introduce moisture and promote degradation. These aliquots should be stored at -20°C. It is best practice to prepare aqueous working solutions fresh for each experiment from a frozen DMSO stock.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound does not dissolve in aqueous buffers (e.g., PBS, saline). | The compound has poor solubility and stability in aqueous solutions. | Use an organic solvent for initial dissolution. Dimethyl sulfoxide (DMSO) is a recommended solvent. |
| Precipitation occurs when diluting the DMSO stock solution into an aqueous vehicle for injection. | The compound is "crashing out" of the solution due to the change in solvent polarity. The final concentration of the drug in the mixed solvent system is above its solubility limit. | 1. Optimize the formulation: A co-solvent system may be necessary. For example, after dissolving in a minimal amount of DMSO, further dilute with a vehicle containing polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), or Tween 80 to improve solubility and stability.2. Vortex during dilution: Add the DMSO stock solution dropwise to the aqueous vehicle while vortexing vigorously to ensure rapid and uniform mixing.3. Adjust the final DMSO concentration: Ensure the final concentration of DMSO in the injected solution is low (ideally <5%, and as low as possible) to avoid toxicity to the animal. This may require preparing a more concentrated initial stock in DMSO. |
| Inconsistent or no biological effect observed in in vivo experiments. | 1. Degradation of the compound: The compound may have degraded due to improper storage, handling, or instability in the final formulation.2. Suboptimal dosing or administration route. 3. Poor bioavailability from the chosen formulation. | 1. Prepare fresh solutions for each experiment. Avoid using previously prepared and stored aqueous dilutions.2. Confirm the dosage and administration route. Published studies have used intravenous (i.v.) administration with doses in the range of 3-5 mg/kg/day in canines.3. Consider alternative formulation strategies: For long-term studies, encapsulation in nanoparticles (e.g., PLGA-PEG) has been explored to protect the compound from degradation and allow for controlled release. |
| Observed toxicity or adverse effects in animals. | The solvent (e.g., DMSO) concentration in the injected volume may be too high. | Calculate the final concentration of all excipients in the administered dose. If DMSO is used, ensure it is within a tolerable range for the specific animal model and administration route. If necessary, adjust the formulation to reduce the solvent concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Injection (General Approach)
This protocol is a general guideline based on standard practices for formulating poorly water-soluble compounds for in vivo use. It is crucial to perform small-scale formulation tests to determine the optimal solvent ratios and final concentration for your specific experimental needs.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
In a sterile vial, dissolve this compound in anhydrous DMSO to a high concentration (e.g., 50-100 mg/mL). Ensure complete dissolution; gentle warming (to 37°C) or sonication may be used if necessary.
-
This stock solution should be stored at -20°C in small, single-use aliquots.
-
-
Prepare the Final Dosing Solution:
-
On the day of the experiment, thaw a single aliquot of the DMSO stock solution.
-
Calculate the required volume of the stock solution based on the desired final dose and the animal's body weight.
-
In a separate sterile vial, add the required volume of sterile saline or PBS.
-
While vigorously vortexing the saline/PBS, slowly add the calculated volume of the this compound DMSO stock solution dropwise.
-
Ensure the final concentration of DMSO in the dosing solution is as low as possible, ideally below 5%.
-
-
Sterilization and Administration:
-
Sterilize the final dosing solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Visually inspect the solution for any precipitation before administration.
-
Administer the solution to the animal via the desired route (e.g., intravenous injection).
-
Example Calculation:
-
Target Dose: 5 mg/kg
-
Animal Weight: 20 g (0.02 kg)
-
Total Dose per Animal: 5 mg/kg * 0.02 kg = 0.1 mg
-
Stock Solution Concentration: 50 mg/mL in DMSO
-
Volume of Stock Solution Needed: 0.1 mg / 50 mg/mL = 0.002 mL (2 µL)
-
Injection Volume: 100 µL (0.1 mL)
-
Volume of Saline Needed: 100 µL - 2 µL = 98 µL
-
Final DMSO Concentration: (2 µL / 100 µL) * 100% = 2%
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 496.90 g/mol | PubChem |
| Solubility in Water | Poor/Unstable | MedKoo Biosciences, ResearchGate |
| Solubility in DMSO | Soluble | MedKoo Biosciences |
| Recommended in vivo dosage (canine) | 3-5 mg/kg/day (i.v.) | ResearchGate |
Visualizations
Caption: Experimental workflow for preparing this compound for in vivo use.
Caption: Proposed mechanism of action for this compound.
References
Preventing degradation of Gusperimus Trihydrochloride during storage
Welcome to the Gusperimus Trihydrochloride Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a dry, dark environment. Recommended temperatures are:
-
Short-term (days to weeks): 0 - 4 °C
-
Long-term (months to years): -20 °C
Q2: I observed a change in the color of my this compound powder. What could be the cause?
A2: A color change in the powder may indicate degradation. This could be due to exposure to light, elevated temperatures, or humidity. It is crucial to re-evaluate the storage conditions and consider performing a purity analysis.
Q3: My aqueous solution of this compound has become cloudy. What should I do?
A3: Cloudiness in a solution can suggest precipitation of the compound or the formation of insoluble degradation products. This may be caused by pH shifts, improper solvent, or degradation over time. We recommend preparing fresh solutions and ensuring the pH is within the optimal range for stability.
Q4: What are the likely degradation pathways for this compound?
A4: Based on its chemical structure, which includes amide and guanidinium (B1211019) groups, this compound is susceptible to degradation through hydrolysis and oxidation. The amide bond can be cleaved under acidic or basic conditions, while the guanidinium group and secondary amines can be prone to oxidation.
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues related to the degradation of this compound.
Issue 1: Loss of Potency in a Stored Solution
-
Symptom: Experimental results show a reduced effect of the compound compared to previous batches.
-
Possible Causes:
-
Degradation due to improper storage: The solution might have been stored at an inappropriate temperature, exposed to light, or for an extended period.
-
Hydrolysis: The pH of the solution may not be optimal, leading to the breakdown of the molecule.
-
Oxidation: The solution may have been exposed to atmospheric oxygen or oxidizing agents.
-
-
Troubleshooting Steps:
-
Verify the storage conditions of the solution (temperature, light exposure).
-
Measure the pH of the solution.
-
Prepare a fresh solution from a new vial of solid this compound and repeat the experiment.
-
If the issue persists, consider performing an analytical purity assessment (e.g., by HPLC) of the solid material.
-
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
-
Symptom: HPLC or LC-MS analysis of a this compound sample shows additional peaks that were not present in the initial analysis.
-
Possible Causes:
-
Forced degradation during sample preparation: The sample might have been exposed to harsh conditions (e.g., strong acid/base, high temperature) during preparation for analysis.
-
Degradation during storage: The sample may have degraded over time due to the reasons mentioned in Issue 1.
-
Interaction with excipients or other components in a formulation.
-
-
Troubleshooting Steps:
-
Review the sample preparation protocol to identify any potential stress conditions.
-
Analyze a freshly prepared sample to confirm if the unknown peaks are present initially.
-
If working with a formulation, analyze the individual components to rule out interference.
-
Consider performing forced degradation studies to intentionally generate degradation products and compare their retention times with the unknown peaks.
-
Data Presentation
The following table summarizes hypothetical stability data for this compound under various conditions to illustrate its stability profile. Note: This data is for illustrative purposes and may not represent actual experimental results.
| Condition | Temperature (°C) | Duration | Purity (%) | Major Degradant(s) |
| Solid State | ||||
| Recommended | -20 | 12 months | >99 | Not detected |
| Recommended | 4 | 1 month | >99 | Not detected |
| Accelerated | 25 | 1 month | 98.5 | Hydrolysis Product A |
| Accelerated | 40 | 1 month | 95.2 | Hydrolysis Product A, Oxidation Product B |
| Aqueous Solution (pH 7.4) | ||||
| Recommended | 4 | 24 hours | 99.0 | Hydrolysis Product A |
| Room Temperature | 25 | 24 hours | 96.8 | Hydrolysis Product A, Oxidation Product B |
| Forced Degradation | ||||
| 0.1 M HCl | 60 | 4 hours | 85.1 | Hydrolysis Product A |
| 0.1 M NaOH | 60 | 2 hours | 78.5 | Hydrolysis Product A |
| 3% H₂O₂ | 25 | 8 hours | 90.3 | Oxidation Product B |
| UV Light (254 nm) | 25 | 24 hours | 97.5 | Photodegradation Product C |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the purity and stability of this compound.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the area of the main peak relative to the total peak area.
Protocol 2: Forced Degradation Study
This protocol describes how to perform forced degradation studies to identify potential degradation products and pathways.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time (e.g., 4 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at 60°C for a specified time (e.g., 2 hours). Neutralize the solution before HPLC analysis.
-
Oxidation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time (e.g., 8 hours).
-
Photostability: Expose a solution of this compound to UV light (254 nm) for a specified time (e.g., 24 hours).
-
Thermal Degradation: Keep the solid this compound in an oven at a high temperature (e.g., 80°C) for a specified time (e.g., 48 hours). Dissolve the sample for HPLC analysis.
-
Analysis: Analyze all stressed samples using the stability-indicating HPLC method described in Protocol 1.
Visualizations
The following diagrams illustrate key concepts related to the storage and handling of this compound.
Caption: Key factors influencing the stability of this compound.
Caption: Troubleshooting workflow for suspected degradation of this compound.
Caption: Inferred degradation pathways of this compound.
Navigating Gusperimus Trihydrochloride Dosing in Murine Research: A Technical Guide
Technical Support Center
For researchers, scientists, and drug development professionals utilizing Gusperimus Trihydrochloride (also known as Deoxyspergualin (B1217588) or DSG) in preclinical mouse studies, determining the appropriate dosage across different mouse strains is a critical step for experimental success and reproducibility. This guide provides a comprehensive overview of recommended dosage ranges, detailed experimental protocols, and troubleshooting advice to address common challenges encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the typical dosage range for this compound in mice?
A1: The effective dosage of this compound in mice can vary significantly depending on the mouse strain, the experimental model (e.g., autoimmune disease, transplant rejection), and whether the treatment is prophylactic or therapeutic. Generally, dosages in published studies range from 2.5 mg/kg to 10 mg/kg administered daily via intraperitoneal (i.p.) injection.
Q2: How does the immune profile of different mouse strains affect this compound dosage?
A2: Common laboratory mouse strains such as C57BL/6 and BALB/c exhibit inherent differences in their immune responses. C57BL/6 mice are known for a Th1-biased immune response, which is predominantly pro-inflammatory. In contrast, BALB/c mice tend to have a Th2-biased response, favoring antibody production. These immunological differences can influence the severity of induced diseases and the required dosage of an immunomodulatory agent like Gusperimus. While direct comparative studies on Gusperimus dosage between these strains are limited, it is crucial to consider these underlying immunological distinctions when designing experiments and interpreting results. A pilot study to determine the optimal dose for a specific strain and experimental model is highly recommended.
Q3: What are the potential side effects of this compound in mice?
A3: The most commonly reported side effect of this compound in mice is myelosuppression, specifically a decrease in bone marrow cells. This effect is generally reversible upon cessation of treatment. Due to its high hydrophilicity and instability, higher doses may be required for efficacy, which can increase the risk of side effects. Researchers should closely monitor the health of the animals, including body weight and general activity levels. Complete blood counts (CBCs) can be performed to monitor for hematological changes if toxicity is a concern.
Q4: How should I prepare this compound for injection?
A4: this compound is typically supplied as a powder and should be dissolved in a sterile, isotonic solution suitable for injection, such as phosphate-buffered saline (PBS) or 0.9% saline. The solution should be prepared fresh for each set of injections to ensure stability and potency.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy | - Insufficient Dosage: The dose may be too low for the specific mouse strain or disease model. - Drug Instability: Improper storage or handling of the compound or prepared solution. - Timing of Administration: Treatment initiation may be too late in the disease progression. | - Conduct a dose-response study to determine the optimal dosage. - Prepare fresh solutions for each use and store the stock compound according to the manufacturer's instructions. - For prophylactic studies, begin treatment before or at the time of disease induction. For therapeutic studies, consider initiating treatment at the earliest detectable signs of disease. |
| Observed Toxicity (e.g., significant weight loss, lethargy) | - Dosage Too High: The administered dose may be causing excessive immunosuppression or other toxic effects. - Strain Sensitivity: Some mouse strains may be more susceptible to the toxic effects of the drug. | - Reduce the dosage or the frequency of administration. - Closely monitor the animals and consider establishing a humane endpoint based on weight loss or clinical signs. - If possible, consult literature for known sensitivities of the specific mouse strain. |
| Variability in Response | - Inconsistent Dosing Technique: Inaccurate injection volumes or improper injection technique. - Biological Variability: Inherent differences in the immune response among individual mice. | - Ensure all personnel are properly trained in animal handling and injection techniques. Use calibrated equipment for accurate dosing. - Increase the number of animals per group to account for biological variability and improve statistical power. |
Quantitative Data Summary
The following table summarizes dosages of this compound used in various mouse strains and experimental models based on published literature.
| Mouse Strain | Experimental Model | Dosage | Administration Route & Frequency | Outcome |
| C57BL/6 (and (BALB/c x C57BL/6)F1) | Graft-versus-Host Disease (GVHD) | 2.5 mg/kg and 10 mg/kg | Daily i.p. for 10 days | Significantly increased survival[1]. |
| NOD (Non-obese diabetic) | Cyclophosphamide-induced Diabetes | 2.5 mg/kg/day | Daily i.p. (prophylactic) | Completely prevented the onset of diabetes[2][3]. |
| CBA | Experimental Autoimmune Thyroiditis | 2.5 mg/kg | Daily i.p., 5 times a week | Significantly suppressed disease development. A dose of 0.5 mg/kg was ineffective. |
Experimental Protocols
Protocol 1: Prophylactic Treatment of Autoimmune Diabetes in NOD Mice
This protocol is based on a study demonstrating the prevention of cyclophosphamide-induced diabetes in NOD mice[2][3].
-
Animal Model: Female NOD/WEHI mice, 17 weeks of age.
-
Disease Induction: Administer two high-dose injections of cyclophosphamide (B585) (CY) at a 14-day interval to induce diabetes.
-
Drug Preparation: Dissolve this compound in sterile PBS to a final concentration that allows for the administration of 2.5 mg/kg body weight in a suitable injection volume (e.g., 100-200 µL). Prepare the solution fresh daily.
-
Dosing Regimen:
-
Begin daily intraperitoneal (i.p.) injections of 2.5 mg/kg this compound one day before the first cyclophosphamide injection.
-
Continue daily injections for the duration of the experiment.
-
-
Monitoring: Monitor blood glucose levels regularly to assess the incidence of diabetes. Monitor animal health, including body weight and clinical signs, throughout the study.
-
Control Groups: Include a vehicle control group (receiving PBS injections) and a positive control group (receiving cyclophosphamide without Gusperimus treatment).
Protocol 2: Treatment of Graft-versus-Host Disease in a Murine Model
This protocol is based on a study investigating the effect of Deoxyspergualin (DSG) on GVHD in a semi-allogeneic murine model[1].
-
Animal Model: (BALB/c x C57BL/6)F1 recipient mice and C57BL/6 donor mice.
-
GVHD Induction: Lethally or sublethally irradiate recipient mice and then inoculate them with C57BL/6 spleen and bone marrow cells.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., for 2.5 mg/kg or 10 mg/kg dosage). Prepare fresh solutions for injection.
-
Dosing Regimen:
-
Administer daily intraperitoneal (i.p.) injections of this compound for 10 consecutive days, starting on the day of cell transplantation.
-
Test different dosage groups (e.g., 2.5 mg/kg and 10 mg/kg) to determine the optimal dose.
-
-
Monitoring: Monitor the survival of the recipient mice as the primary endpoint. Clinical signs of GVHD (e.g., weight loss, hunched posture, ruffled fur) should also be recorded.
-
Control Group: Include a control group of mice that undergo GVHD induction but receive vehicle (saline) injections instead of Gusperimus.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Dosage Adjustment
Caption: Workflow for determining optimal Gusperimus dosage.
References
- 1. Protection against hyperglycemia in female nonobese diabetic mice treated with 15-deoxyspergualin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prevention of cyclophosphamide-induced diabetes in the NOD/WEHI mouse with deoxyspergualin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevention of cyclophosphamide-induced diabetes in the NOD/WEHI mouse with deoxyspergualin - PMC [pmc.ncbi.nlm.nih.gov]
Gusperimus Trihydrochloride experimental variability and reproducibility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gusperimus Trihydrochloride. This guide is designed to address common issues related to experimental variability and reproducibility that may arise during its use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a derivative of the antitumor antibiotic spergualin (B1253210) and functions as an immunosuppressant.[1][2] Its mechanism involves the inhibition of interleukin-2 (B1167480) (IL-2) stimulated maturation of T-cells, which halts their progression into the S and G2/M phases of the cell cycle.[2] This action also prevents the polarization of T-cells into IFN-gamma-secreting Th1 effector T-cells, thereby inhibiting the growth of activated naive CD4 T-cells.[2] While the precise molecular target is not fully elucidated in the provided results, its effects are known to impact key signaling pathways involved in immune cell activation and proliferation.
Q2: What are the common in vitro assays used to assess the activity of this compound?
A2: Common in vitro assays to evaluate the immunosuppressive activity of this compound include T-cell proliferation assays, cytokine production assays (measuring cytokines like IL-2, IFN-γ, and TNF-α), and NF-κB reporter assays. These assays help to quantify the dose-dependent inhibitory effects of the compound on immune cell function.
Q3: What are the key considerations for preparing and storing this compound solutions?
A3: While specific stability data for this compound solutions was not found in the provided search results, general best practices for similar compounds should be followed. It is advisable to prepare fresh solutions for each experiment from a powdered stock. If stock solutions are prepared, they should be stored in appropriate solvents (as recommended by the supplier) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of the compound in your specific cell culture medium and experimental conditions should be empirically determined.
Q4: Are there known issues with lot-to-lot variability for this compound?
A4: The provided search results do not contain specific information on lot-to-lot variability of this compound. However, as with any biologically active small molecule, lot-to-lot variability can be a potential source of experimental inconsistency. It is recommended to purchase the compound from a reputable supplier and to perform a quality control check, such as determining the IC50 in a standard assay, for each new lot.
Troubleshooting Guides
General Troubleshooting for In Vitro Cell-Based Assays
Many issues in cell-based assays are not specific to the compound being tested. Before investigating compound-specific problems, ensure that your basic cell culture and assay techniques are optimized.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| "Clumpy" cells leading to inconsistent results | Over-trypsinization or harsh cell handling. | Use the minimum necessary concentration and incubation time for trypsin. Gently pipette to create a single-cell suspension. |
| Cell line characteristics. | Some cell lines are prone to clumping. Consider using a cell-dissociation buffer other than trypsin. | |
| Changes in cell health or morphology | Contamination (mycoplasma, bacteria, fungi). | Regularly test cell lines for mycoplasma contamination. Practice strict aseptic techniques. |
| pH shift in the culture medium. | Ensure the incubator's CO2 levels are correct. Check the color of the phenol (B47542) red indicator in your medium. | |
| Poor quality of reagents (e.g., FBS, media). | Use high-quality, tested reagents. Test new lots of FBS before use in critical experiments. |
Troubleshooting Guide: T-Cell Proliferation Assays (e.g., CFSE, [3H]-Thymidine)
T-cell proliferation assays are fundamental for evaluating the immunosuppressive effects of this compound.
| Issue | Potential Cause | Recommended Solution |
| No or weak T-cell proliferation in positive controls | Suboptimal mitogen concentration (e.g., PHA, anti-CD3/CD28). | Titrate the mitogen to determine the optimal concentration for your specific cells and conditions. |
| Low cell viability. | Ensure high viability of peripheral blood mononuclear cells (PBMCs) or isolated T-cells before starting the assay. | |
| Insufficient incubation time. | Optimize the incubation time to allow for sufficient cell division (typically 3-5 days). | |
| High background proliferation in negative controls | Spontaneous cell activation. | Handle cells gently and minimize processing time. Ensure all reagents are sterile and endotoxin-free. |
| Inconsistent inhibition by this compound | Inaccurate IC50 determination. | Perform a full dose-response curve with a wide range of concentrations. |
| Compound instability or precipitation in media. | Visually inspect the media for any signs of precipitation. Consider the use of a solubilizing agent like DMSO (at a final concentration of <0.1%). Prepare fresh dilutions for each experiment. | |
| Cell density effects. | Optimize the cell seeding density as the efficacy of some compounds can be density-dependent. |
Troubleshooting Guide: Cytokine Production Assays (e.g., ELISA, Multiplex Bead Array)
This compound is expected to modulate cytokine production.
| Issue | Potential Cause | Recommended Solution |
| Low or no cytokine production in stimulated controls | Inappropriate stimulus or concentration. | Ensure the stimulus (e.g., LPS for monocytes, PHA for T-cells) is active and used at an optimal concentration. |
| Incorrect timing of supernatant collection. | Perform a time-course experiment to determine the peak of cytokine production for your specific system. | |
| High variability in cytokine levels | Inter-donor variability in primary cells. | Use cells from multiple donors to ensure the observed effect is not donor-specific. Report data for individual donors.[3] |
| Pre-activation of cells during isolation. | Minimize the stress on cells during isolation. Use appropriate buffers and maintain cells on ice. | |
| Unexpected cytokine profile | Pleiotropic effects of the compound. | Gusperimus may have complex effects on different cell types, leading to a mixed cytokine response. Analyze a broad panel of cytokines to get a comprehensive picture. |
| Assay sensitivity and dynamic range. | Ensure the chosen assay format (e.g., standard ELISA vs. high-sensitivity ELISA) is appropriate for the expected cytokine concentrations.[3] |
Troubleshooting Guide: NF-κB Signaling Assays (e.g., Reporter Gene Assay, Western Blot for IκBα)
Given that NF-κB is a central pathway in inflammation and T-cell activation, assessing the effect of this compound on this pathway can be insightful.
| Issue | Potential Cause | Recommended Solution |
| No inhibition of NF-κB activity in a luciferase reporter assay | Gusperimus acts downstream of NF-κB activation or on a parallel pathway. | The primary mechanism of Gusperimus may not directly involve the canonical NF-κB pathway. Consider assays that measure T-cell maturation and cell cycle progression.[2] |
| Low transfection efficiency. | Optimize the transfection protocol for your cell line. Use a co-transfected control plasmid (e.g., Renilla luciferase) to normalize for transfection efficiency. | |
| No change in IκBα phosphorylation or degradation via Western blot | Incorrect timing of stimulation and lysis. | IκBα degradation is a transient event, typically peaking 15-30 minutes after stimulation (e.g., with TNF-α). Perform a time-course experiment to identify the optimal time point. |
| Inefficient cell lysis or protein extraction. | Use a lysis buffer containing protease and phosphatase inhibitors. Confirm equal protein loading using a loading control like β-actin or GAPDH. |
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE
This protocol provides a general framework for assessing the effect of this compound on T-cell proliferation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Carboxyfluorescein succinimidyl ester (CFSE).
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads).
-
This compound stock solution (e.g., in DMSO).
-
FACS buffer (PBS with 2% FBS).
-
Flow cytometer.
Procedure:
-
Cell Labeling: Resuspend PBMCs at 1x10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium. Incubate for 5 minutes on ice.
-
Washing: Centrifuge the cells and wash twice with complete RPMI medium.
-
Cell Seeding: Resuspend the cells in complete RPMI medium and seed 1-2x10^5 cells per well in a 96-well round-bottom plate.
-
Compound Treatment: Prepare serial dilutions of this compound in complete RPMI medium. Add the dilutions to the appropriate wells. Include a vehicle-only control (e.g., DMSO).
-
Stimulation: Add the T-cell mitogen to the wells. Include an unstimulated control (cells with no mitogen).
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Staining and Acquisition: Harvest the cells, wash with FACS buffer, and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) if desired. Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the lymphocyte population and then on T-cells (e.g., CD3+). Analyze the CFSE fluorescence histogram. Proliferating cells will show successive peaks of halved fluorescence intensity. Calculate the percentage of divided cells or the proliferation index.
Protocol 2: NF-κB Luciferase Reporter Assay
This protocol can be used to investigate if this compound affects the NF-κB signaling pathway.
Materials:
-
HEK293 cells (or other suitable cell line).
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
NF-κB Luciferase Reporter Plasmid and a control plasmid (e.g., Renilla luciferase).
-
Transfection reagent.
-
This compound (stock solution in DMSO).
-
NF-κB stimulus (e.g., TNF-α, 20 ng/mL).
-
Luciferase assay reagent kit.
-
96-well white, clear-bottom plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed 2 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using your preferred transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle-only control. Incubate for 1-2 hours.
-
Stimulation: Add the NF-κB stimulus (e.g., TNF-α) to the wells containing the compound and the vehicle control. Also, include an unstimulated control. Incubate for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's protocol.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold change in NF-κB activity relative to the unstimulated control.
Visualizations
Caption: Potential indirect inhibition of the NF-κB signaling pathway by Gusperimus.
Caption: General experimental workflow for evaluating this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Ensuring consistent results in Gusperimus Trihydrochloride T-cell suppression assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in T-cell suppression assays using Gusperimus Trihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in T-cell suppression?
This compound is an immunosuppressive agent that primarily targets T-cell proliferation and activation.[1][2] Its mechanism is complex and involves multiple pathways. A key action is the inhibition of the nuclear translocation of the transcription factor NF-κB.[1] By preventing NF-κB from entering the nucleus, this compound halts the transcription of genes essential for T-cell activation, differentiation, and survival. This ultimately leads to the suppression of the immune response. The compound has been shown to inhibit the interleukin-2 (B1167480) (IL-2) stimulated maturation of T-cells.[3]
Q2: Which is the most suitable in vitro assay to evaluate the T-cell suppressive activity of this compound?
The one-way Mixed Lymphocyte Reaction (MLR) is a widely used and robust in vitro assay to assess the immunomodulatory effects of compounds like this compound.[4][5] This assay co-cultures responder T-cells from one donor with irradiated or mitomycin C-treated stimulator cells (antigen-presenting cells, such as dendritic cells or PBMCs) from a different, HLA-mismatched donor.[6][7] The proliferation of the responder T-cells in response to the "non-self" antigens is measured, and the inhibitory effect of this compound on this proliferation can be quantified.
Q3: What are the critical quality control measures to ensure the reliability of the assay?
To ensure the reliability of your T-cell suppression assay, the following controls are essential:
-
Unstimulated Control: Responder T-cells cultured alone to establish the baseline proliferation rate.
-
Stimulated Control (Positive Control): Responder and stimulator cells co-cultured without any compound to measure the maximum proliferation.
-
Vehicle Control: Responder and stimulator cells co-cultured with the same solvent used to dissolve this compound to account for any effects of the vehicle on cell proliferation.
-
Reference Compound Control: A known immunosuppressant (e.g., Cyclosporin A) to validate the assay's sensitivity and performance.[8]
Q4: How can I be sure that the observed suppression is not due to cytotoxicity?
It is crucial to differentiate between immunosuppression and cytotoxicity. This can be achieved by performing a cell viability assay in parallel with your proliferation assay. Common methods include:
-
Trypan Blue Exclusion: A simple method to count viable cells.
-
MTT or XTT Assays: Colorimetric assays that measure metabolic activity.
-
Live/Dead Staining with Flow Cytometry: Using fluorescent dyes like Propidium Iodide (PI) or 7-AAD to identify dead cells.
If this compound concentrations that inhibit T-cell proliferation also show high levels of cell death, the observed effect may be due to toxicity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent cell plating or pipetting. | Ensure thorough mixing of cell suspensions before plating. Use calibrated pipettes and practice consistent pipetting technique. |
| Edge effects in the culture plate. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| No T-Cell Suppression Observed | This compound concentration is too low. | Perform a dose-response experiment with a wider range of concentrations. |
| This compound instability. | Prepare fresh solutions of this compound for each experiment. Check the stability of the compound in your specific cell culture medium.[9][10] | |
| Suboptimal T-cell activation. | Ensure the stimulator cells are properly prepared (irradiated or treated with mitomycin C) and that there is a sufficient HLA mismatch between donor cells. | |
| High Background Proliferation in Unstimulated Wells | Contamination of cell cultures. | Use aseptic techniques and regularly test for mycoplasma contamination. |
| T-cells are pre-activated. | Ensure proper handling and isolation of PBMCs to minimize spontaneous activation. | |
| Complete Cell Death in all Wells | This compound concentration is too high, leading to cytotoxicity. | Test a lower range of concentrations and perform a cytotoxicity assay in parallel. |
| Contamination of reagents or media. | Use fresh, sterile reagents and media. |
Experimental Protocols
One-Way Mixed Lymphocyte Reaction (MLR) Protocol
This protocol provides a general framework for assessing the T-cell suppressive effects of this compound.
1. Preparation of Cells:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.
-
Responder Cells: Use PBMCs from Donor A as the responder cells.
-
Stimulator Cells: Treat PBMCs from Donor B with Mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiation (30 Gy) to inhibit their proliferation. Wash the cells three times with complete RPMI-1640 medium.
2. Cell Plating:
-
Resuspend responder and stimulator cells in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Plate 1 x 10^5 responder cells per well in a 96-well round-bottom plate.
-
Add 1 x 10^5 stimulator cells to the appropriate wells.
3. Compound Addition:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Perform serial dilutions to obtain the desired final concentrations.
-
Add the different concentrations of this compound or vehicle control to the designated wells.
4. Incubation:
-
Incubate the plate for 5 days at 37°C in a humidified atmosphere with 5% CO2.
5. Measurement of T-Cell Proliferation:
-
[³H]-Thymidine Incorporation Assay:
-
18-24 hours before harvesting, add 1 µCi of [³H]-thymidine to each well.
-
Harvest the cells onto filter mats using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
CFSE Proliferation Assay:
-
Prior to plating, label the responder cells with Carboxyfluorescein succinimidyl ester (CFSE).
-
After incubation, harvest the cells and analyze the CFSE dilution by flow cytometry.
-
Visualizations
Signaling Pathway of this compound in T-Cells
Caption: Proposed signaling pathway of this compound in T-cells.
Experimental Workflow for a One-Way MLR Assay
Caption: Experimental workflow for a one-way MLR T-cell suppression assay.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for T-cell suppression assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Gusperimus: immunological mechanism and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. qeios.com [qeios.com]
- 4. sartorius.com [sartorius.com]
- 5. revvity.com [revvity.com]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. Immune Cell Induced Proliferation Assays [biosci.mcdb.ucsb.edu]
- 8. Differential effects of immunosuppressive drugs on T-cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Best practices for handling and storing Gusperimus Trihydrochloride powder
This technical support center provides guidance on the best practices for handling and storing Gusperimus Trihydrochloride powder. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound powder upon receipt?
A1: Upon receipt, this compound powder should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), the compound should be stored at -20°C.
Q2: What is the typical appearance of this compound powder?
A2: While the exact color is not consistently reported across all suppliers, it is typically a white to off-white solid. Any significant deviation from this, such as discoloration to yellow or brown, may indicate degradation and the product should be used with caution or re-tested for purity.
Q3: How should I prepare a stock solution of this compound?
A3: A detailed protocol for reconstituting this compound powder is provided in the "Experimental Protocols" section below. It is important to use the appropriate solvent and follow the recommended steps to ensure complete dissolution.
Q4: For how long is a reconstituted solution of this compound stable?
A4: The stability of reconstituted solutions can vary depending on the solvent, concentration, and storage conditions. For aqueous solutions, it is best practice to prepare them fresh for each experiment. If storage is necessary, it is recommended to aliquot the solution and store it at -20°C or -80°C for a limited time. Avoid repeated freeze-thaw cycles.
Q5: What are the known cellular targets of Gusperimus?
A5: Gusperimus has been shown to bind specifically to the heat shock cognate protein 70 (Hsc70), a member of the Hsp70 family of heat shock proteins.[1][2][3] This interaction is believed to be a key part of its mechanism of action.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Powder has discolored (e.g., turned yellow/brown). | - Exposure to light, moisture, or elevated temperatures. - Chemical degradation over time. | - If the discoloration is significant, it is advisable to use a fresh vial of the compound. - If you must use the discolored powder, be aware that its purity and activity may be compromised, and consider this when interpreting your results. - Always store the powder according to the recommended conditions (see FAQs). |
| Difficulty dissolving the powder. | - Use of an inappropriate solvent. - The concentration of the solution is too high. - Insufficient mixing or sonication. | - Refer to the supplier's datasheet for recommended solvents. Water or aqueous buffers are commonly used. - Try preparing a more dilute solution. - Ensure thorough vortexing or sonication to aid dissolution. Gentle warming may be attempted, but be cautious of potential degradation. |
| Precipitation observed in the stock solution after storage. | - The solution was not stored properly (e.g., at an incorrect temperature). - The concentration is too high for the solvent at the storage temperature. - Repeated freeze-thaw cycles. | - Allow the solution to come to room temperature and try to redissolve the precipitate by vortexing or sonication. - If the precipitate does not redissolve, it may be necessary to prepare a fresh solution. - When storing solutions, it is best to make single-use aliquots to avoid freeze-thaw cycles. |
| Inconsistent or unexpected experimental results. | - Degradation of the this compound powder or solution. - Incorrect dosage or concentration used. - Variations in experimental conditions. | - Use a fresh vial of powder to prepare a new stock solution. - Verify the calculations for your working concentrations. - Ensure all other experimental parameters are consistent between experiments. |
Quantitative Data Summary
| Storage Duration | Temperature | Other Conditions |
| Short-term (days to weeks) | 0 - 4°C | Dry, dark environment |
| Long-term (months to years) | -20°C | Dry, dark environment |
Experimental Protocols
Protocol for Reconstitution of this compound Powder
This protocol describes a general method for preparing a stock solution of this compound. Always refer to the manufacturer's specific instructions if available.
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q or equivalent) or a suitable sterile buffer (e.g., PBS)
-
Sterile polypropylene (B1209903) centrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm) and syringes
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a clean and controlled environment, carefully weigh the desired amount of powder.
-
Dissolution:
-
Add the appropriate volume of sterile water or buffer to the tube containing the powder to achieve the desired stock concentration.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the powder does not fully dissolve, sonicate the solution for short bursts (e.g., 30 seconds) in a water bath. Avoid excessive heating.
-
-
Sterilization (Optional but Recommended):
-
If the solution is for use in cell culture or other sterile applications, filter-sterilize it using a 0.22 µm syringe filter into a sterile tube.
-
-
Aliquoting and Storage:
-
For immediate use, the solution can be kept at 4°C for a short period.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Visualizations
Caption: Workflow for handling and storing this compound.
Caption: Gusperimus binds to Hsc70, leading to immunosuppressive effects.
References
- 1. Analysis of in vivo immunosuppressive and in vitro interaction with constitutive heat shock protein 70 activity of LF08-0299 (Tresperimus) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a binding site on Hsc70 for the immunosuppressant 15-deoxyspergualin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of the immunosuppressant deoxyspergualin with a member of the Hsp70 family of heat shock proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Analysis of T-Cell Suppression: Gusperimus Trihydrochloride versus Tacrolimus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro T-cell suppression capabilities of Gusperimus (B25740) Trihydrochloride and Tacrolimus. The information is compiled from publicly available research to assist in understanding their respective mechanisms and potencies.
Executive Summary
Gusperimus Trihydrochloride and Tacrolimus are potent immunosuppressive agents that inhibit T-cell activation and proliferation through distinct mechanisms of action. Tacrolimus, a calcineurin inhibitor, acts early in the T-cell activation cascade by preventing the transcription of key cytokines like IL-2. Gusperimus, on the other hand, exhibits a more complex mechanism, impacting NF-κB signaling and protein synthesis, which are crucial for later stages of T-cell activation and function. This guide presents available in vitro data on their effects on T-cell proliferation and cytokine production, along with detailed experimental protocols for key assays.
Data Presentation
Note on Data Comparability: The following data has been compiled from different studies. Direct comparison of IC50 values should be approached with caution, as experimental conditions such as cell type, stimulation method, and assay duration can significantly influence the results.
| Parameter | This compound | Tacrolimus | Source |
| T-Cell Proliferation (IC50) | Data not available in the reviewed literature. One study reported a 9-fold lower IC50 for squalene-gusperimus nanoparticles compared to free gusperimus on macrophage proliferation. | ~0.1 - 0.72 nmol/L (Ca-dependent T-cell proliferation) | [1][2] |
| Cytokine Inhibition | Reduces secretion of TNF-α and IL-10 in macrophages. Attenuates IFN-γ, IL-6, TNF-α, and IL-10. | Inhibits production of IL-2, IFN-γ, IL-4, IL-5, and TNF-α. | [2][3] |
Mechanisms of Action
This compound
Gusperimus interferes with multiple intracellular processes essential for T-cell function. Its proposed mechanism involves binding to Heat shock cognate 70 (Hsc70) and Heat shock protein 90 (Hsp90). This interaction is thought to disrupt the nuclear translocation of the transcription factor NF-κB, a key regulator of pro-inflammatory gene expression. Additionally, Gusperimus has been shown to inhibit protein synthesis, further contributing to its immunosuppressive effects.[4]
Tacrolimus
Tacrolimus exerts its immunosuppressive effect by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. It first binds to an intracellular protein, FKBP12. The resulting complex then binds to and inhibits calcineurin. This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a transcription factor. As a result, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding for key cytokines like Interleukin-2 (IL-2), which is essential for T-cell proliferation and activation.
Signaling Pathway Diagrams
Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the immunosuppressive effects of compounds like this compound and Tacrolimus.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the inhibition of T-cell division in response to stimulation.
1. Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.[5]
-
Wash the cells with PBS.
2. CFSE Staining:
-
Resuspend PBMCs at a concentration of 1x10^6 cells/mL in pre-warmed PBS.[6]
-
Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM.[5][6]
-
Incubate for 10-20 minutes at 37°C, protected from light.[7]
-
Quench the staining reaction by adding 5 volumes of ice-cold culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS).
-
Wash the cells twice with complete culture medium.
3. Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled PBMCs in complete culture medium.
-
Plate the cells in a 96-well plate at a density of 1-2x10^5 cells/well.
-
Add varying concentrations of this compound or Tacrolimus to the wells.
-
Stimulate the T-cells using anti-CD3 and anti-CD28 antibodies (e.g., plate-bound or bead-conjugated).[5]
-
Culture the cells for 4-6 days at 37°C in a 5% CO2 incubator.[5]
4. Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Analyze the cells using a flow cytometer.
-
T-cell proliferation is measured by the progressive halving of CFSE fluorescence intensity in daughter cells.
Cytokine Production Assay (ELISA)
This assay quantifies the concentration of specific cytokines in the cell culture supernatant.
1. Sample Collection:
-
Following the T-cell proliferation assay (or a similar cell culture experiment), centrifuge the culture plates.
-
Carefully collect the supernatants from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.[8]
2. ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-2, anti-human TNF-α) overnight at 4°C.[9]
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).[9]
-
Block the plate with a blocking buffer (e.g., PBS with 1% BSA or 10% FBS) for 1-2 hours at room temperature.[9]
-
Wash the plate.
-
Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells.
-
Incubate for 2 hours at room temperature.[9]
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine of interest and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature, protected from light.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color change is observed.[9]
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).[9]
-
Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. ELISA Protocol [protocols.io]
- 9. protocols.io [protocols.io]
Benchmarking Gusperimus Trihydrochloride Against Other NF-κB Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gusperimus Trihydrochloride's performance against other classes of Nuclear Factor-kappa B (NF-κB) inhibitors. The information presented is supported by experimental data from peer-reviewed literature to aid in the evaluation and selection of appropriate inhibitors for research and drug development purposes.
Introduction to NF-κB Inhibition
The NF-κB signaling pathway is a cornerstone of the inflammatory response and plays a critical role in regulating immune responses, cell proliferation, and apoptosis. Its dysregulation is implicated in a multitude of diseases, including inflammatory disorders, autoimmune diseases, and cancer. Consequently, the NF-κB pathway presents a key target for therapeutic intervention. Various inhibitors have been developed, each targeting different stages of the signaling cascade. This guide focuses on comparing this compound with other prominent NF-κB inhibitors, highlighting their distinct mechanisms of action and providing a framework for their experimental evaluation.
Comparative Analysis of NF-κB Inhibitors
This compound (also known as Deoxyspergualin) distinguishes itself from other NF-κB inhibitors through its unique mechanism of action. While many inhibitors target the upstream degradation of the inhibitory protein IκBα, Gusperimus appears to act at the level of nuclear translocation of the active NF-κB complex.[1] The following table summarizes the key characteristics of this compound in comparison to other major classes of NF-κB inhibitors.
| Inhibitor Class | Example(s) | Primary Target | Mechanism of Action | Reported Effects |
| This compound | Gusperimus, Deoxyspergualin | Nuclear import machinery (putative) | Blocks the nuclear translocation of the active p50/p65 NF-κB heterodimer.[1] | Immunosuppressive; reduces nuclear NF-κB levels in macrophages and splenocytes.[2] |
| Proteasome Inhibitors | Bortezomib, MG132, Lactacystin | 26S Proteasome | Prevents the degradation of phosphorylated IκBα, thereby sequestering NF-κB in the cytoplasm.[3] | Potent anti-cancer and anti-inflammatory effects. |
| IKK Inhibitors | IMD-0354, BMS-345541, SC-514 | IκB Kinase (IKK) complex | Inhibits the phosphorylation of IκBα, preventing its subsequent ubiquitination and degradation. | Reduces inflammatory responses in various disease models. |
| Glucocorticoids | Dexamethasone, Prednisone | Glucocorticoid Receptor | Induces the synthesis of IκBα, leading to increased sequestration of NF-κB in the cytoplasm. | Broad anti-inflammatory and immunosuppressive effects. |
| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | Aspirin, Ibuprofen, Celecoxib | IκB Kinase (IKK) (at high concentrations) | Can inhibit IKK activity, leading to reduced IκBα degradation. | Anti-inflammatory, analgesic, and antipyretic effects. |
Signaling Pathways and Inhibition Mechanisms
The accompanying diagrams, generated using the DOT language, illustrate the canonical NF-κB signaling pathway and the points of intervention for different classes of inhibitors.
Caption: Canonical NF-κB signaling pathway and points of inhibitor intervention.
Experimental Protocols for Benchmarking NF-κB Inhibitors
To quantitatively compare the efficacy of this compound with other NF-κB inhibitors, a series of well-defined experimental protocols should be employed. The following workflows are recommended for a comprehensive analysis.
NF-κB Reporter Gene Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
Methodology:
-
Cell Line: A stable cell line expressing a luciferase or fluorescent protein reporter gene under the control of an NF-κB response element (e.g., HEK293-NF-κB-luc).
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-incubate the cells with a serial dilution of this compound or other test inhibitors for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) at a predetermined optimal concentration.
-
Incubation: Incubate the cells for a further 6-8 hours to allow for reporter gene expression.
-
Detection: Measure the luciferase activity using a luminometer or fluorescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Experimental workflow for an NF-κB reporter gene assay.
Western Blot Analysis of IκBα Degradation
This assay directly assesses the effect of inhibitors on the upstream signaling events leading to NF-κB activation.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., HeLa, RAW 264.7) and pre-treat with inhibitors before stimulating with TNF-α or LPS for various time points (e.g., 0, 15, 30, 60 minutes).
-
Protein Extraction: Lyse the cells and collect the cytoplasmic protein fractions.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against IκBα and a loading control (e.g., β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of IκBα degradation at each time point and in the presence of different inhibitors.
Immunofluorescence Staining of p65 Nuclear Translocation
This microscopic technique visualizes the subcellular localization of the NF-κB p65 subunit.
Methodology:
-
Cell Culture on Coverslips: Grow cells on glass coverslips and treat with inhibitors followed by stimulation with TNF-α or LPS.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Microscopy: Acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the degree of nuclear translocation.
Caption: Workflows for Western Blot and Immunofluorescence assays.
Conclusion
This compound presents a distinct mechanism of NF-κB inhibition by targeting the nuclear translocation of the active complex. This contrasts with the more common strategies of inhibiting IKK or the proteasome. The provided experimental protocols offer a robust framework for a head-to-head comparison of Gusperimus with other NF-κB inhibitors, enabling researchers to make informed decisions based on quantitative data relevant to their specific research or drug development goals. A thorough understanding of these different inhibitory mechanisms is crucial for the strategic development of novel therapeutics targeting the NF-κB pathway.
References
- 1. Deoxyspergualin inhibits kappa light chain expression in 70Z/3 pre-B cells by blocking lipopolysaccharide-induced NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo administration of 15-deoxyspergulin inhibits antigen-presenting cell stimulation of T cells and NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of ubiquitin-proteasome pathway–mediated IκBα degradation by a naturally occurring antibacterial peptide - PMC [pmc.ncbi.nlm.nih.gov]
An Indirect In Vivo Efficacy Comparison: Gusperimus Trihydrochloride and Cyclophosphamide
Overview of Compounds
Gusperimus Trihydrochloride , a synthetic derivative of the antitumor antibiotic spergualin, is known for its unique immunosuppressive activities.[1][2] It has been primarily investigated for its potential in treating transplant rejection and certain autoimmune diseases like ANCA-associated vasculitis.[1] Its mechanism is complex and not fully elucidated but is known to inhibit the maturation and function of T cells and monocytes.[2][3]
Cyclophosphamide (B585) is a well-established alkylating agent widely used in cancer chemotherapy and as a potent immunosuppressant for various autoimmune diseases.[4][5][6] It exerts its cytotoxic and immunosuppressive effects by cross-linking DNA, which particularly affects rapidly proliferating cells, including activated lymphocytes.[4][7]
Comparative Efficacy in Animal Models of Autoimmune Disease
Due to the absence of studies directly comparing this compound and cyclophosphamide, this section presents data from individual studies on each drug in a common animal model of autoimmune disease, Experimental Autoimmune Encephalomyelitis (EAE), which is a model for multiple sclerosis.
It is critical to note that the following data are from separate experiments with potentially different protocols, and therefore, a direct comparison of the magnitude of effect is not possible. The data is presented for illustrative purposes to showcase the individual efficacy of each compound under specific experimental conditions.
Table 1: Summary of In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Models
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Reference |
| Gusperimus | Not explicitly detailed in retrieved abstracts for EAE. Clinical trials for multiple sclerosis have been conducted.[8] | i.v. Gus 2 or 6 mg/kg/day for cycles of 4 days + 24 day. Cycles repeated up to five times.[8] | In a Phase 1/2 clinical trial of 21 patients, 11 achieved complete (7) or partial (4) responses.[8] | [8] |
| Cyclophosphamide | Lewis Rats | 5 mg/kg daily, initiated after onset of advanced clinical signs. | 21 out of 30 treated animals recovered rapidly and appeared clinically well within 7 to 12 days. | [9] |
| Cyclophosphamide | DA Rats (Protracted Relapsing EAE) | Prophylactic: single dose at day 7 or doses at day 0 and 10. Therapeutic: two doses, at onset and 14 days later. | Prophylactic and therapeutic administration suppressed clinical symptoms of PR-EAE. | [4] |
| Cyclophosphamide | Guinea Pigs | 200 mg/kg intraperitoneally 3 days before MBP-CFA challenge. | Disease develops earlier and with a threefold greater mean severity score, suggesting immunomodulatory rather than purely suppressive effects at this dosing regimen.[7] | [7] |
Experimental Protocols
Cyclophosphamide in Lewis Rat EAE Model[9]
-
Animal Model: Lewis rats.
-
Disease Induction: Sensitization with spinal cord in adjuvant.
-
Treatment Group: 30 animals received daily intraperitoneal injections of cyclophosphamide at a dose of 5 mg/kg. Treatment was initiated after the animals exhibited advanced clinical paralytic signs of EAE.
-
Endpoint: Clinical recovery, observed over a period of 7 to 12 days post-treatment initiation.
Cyclophosphamide in DA Rat Protracted Relapsing EAE (PR-EAE) Model[4]
-
Animal Model: Dark Agouti (DA) rats.
-
Disease Induction: Spinal cord homogenate (SCH)-induced PR-EAE.
-
Treatment Groups:
-
Prophylactic: Cyclophosphamide administered at day 7 post-induction or at days 0 and 10.
-
Therapeutic: Cyclophosphamide administered twice, once at the onset of disease and again 14 days later.
-
-
Endpoint: Mean clinical scores recorded daily to assess disease severity.
General Workflow for In Vivo Efficacy Testing in an EAE Model
Figure 1: Generalized experimental workflow for evaluating the in vivo efficacy of immunosuppressive agents in a mouse model of Experimental Autoimmune Encephalomyelitis (EAE).
Mechanisms of Action
The two compounds exert their effects through fundamentally different signaling pathways.
This compound Signaling Pathway
Gusperimus has a unique and complex mechanism of action that is not fully understood. It is known to interact with heat-shock proteins (HsP70 and Hsp90), which leads to a reduction in the translocation of the nuclear transcription factor κB (NF-κB).[3] This inhibition of NF-κB signaling is thought to be a key component of its immunosuppressive effects, as NF-κB is a critical regulator of genes involved in inflammation and immune responses. Gusperimus has been shown to inhibit the proliferation and function of T cells, B cells, monocytes, and dendritic cells.[3] It also appears to suppress the production of certain cytokines, such as interferon-gamma (IFN-γ).[10]
Figure 2: Simplified signaling pathway for this compound, highlighting the inhibition of NF-κB translocation.
Cyclophosphamide Signaling Pathway
Cyclophosphamide is a prodrug that requires metabolic activation in the liver by cytochrome P450 enzymes to its active metabolites, primarily phosphoramide (B1221513) mustard and acrolein.[4][7] Phosphoramide mustard is a potent alkylating agent that forms covalent bonds with DNA bases, particularly at the N7 position of guanine.[7] This leads to the formation of DNA cross-links, both within the same DNA strand (intrastrand) and between opposite strands (interstrand).[7] These cross-links interfere with DNA replication and transcription, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cells, such as activated lymphocytes and cancer cells.[4][7] Cyclophosphamide can also have immunomodulatory effects, such as the depletion of regulatory T cells (Tregs).[7]
Figure 3: Mechanism of action for cyclophosphamide, from metabolic activation to the induction of apoptosis via DNA alkylation.
Conclusion
While a direct, quantitative comparison of the in vivo efficacy of this compound and cyclophosphamide is not possible from the currently available literature, this guide provides an overview of their individual activities and mechanisms. Cyclophosphamide is a potent, broad-acting immunosuppressant with a well-defined cytotoxic mechanism. Gusperimus appears to have a more nuanced immunomodulatory effect, targeting specific cellular processes in the immune response. The choice between these or other immunomodulatory agents would depend on the specific disease context, the desired therapeutic outcome, and the acceptable safety profile. Further head-to-head preclinical studies would be invaluable in providing a more definitive comparison of their in vivo efficacy.
References
- 1. Cyclophosphamide: effect on experimental allergic encephalomyelitis in Lewis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclophosphamide treatment of experimental allergic encephalomyelitis in Lewis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mycophenolate versus Cyclophosphamide for Lupus Nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Variable effects of cyclophosphamide in rodent models of experimental allergic encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gusperimus: immunological mechanism and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Post-transplant cyclophosphamide compared to sirolimus/tacrolimus in reduced intensity conditioning transplants for patients with lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Influence of cyclophosphamide on the production of experimentale autoimmune encephalomyelitis (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Comparison of various cyclophosphamide treatment regimens on the course and outcome of lupus nephritis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclophosphamide for severe acute forms of central nervous system inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Review of the Pharmacology of Gusperimus and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Gusperimus, also known as 15-deoxyspergualin (DSG), is an immunosuppressive agent with a unique mechanism of action that has garnered interest for its potential in treating transplant rejection and autoimmune diseases.[1][2] Its development has spurred the synthesis of various analogs aimed at enhancing efficacy, improving metabolic stability, and reducing toxicity. This guide provides a comparative overview of the pharmacology of Gusperimus and its key analogs, focusing on their mechanism of action, immunosuppressive activity, and pharmacokinetic profiles, supported by available experimental data.
Mechanism of Action: A Common Target
Gusperimus and its analogs are understood to exert their immunosuppressive effects, at least in part, by interacting with the heat shock protein 70 (Hsp70) family, specifically the constitutive member Hsc70.[3] This interaction is thought to interfere with downstream signaling pathways crucial for immune cell activation and proliferation. While the precise molecular consequences are still under investigation, this binding is a key initiating step in the drug's activity.[3]
The proposed mechanism involves the inhibition of nuclear factor-kappa B (NF-κB) activation, a critical transcription factor in the inflammatory response. By binding to Hsc70, Gusperimus may disrupt the cellular chaperoning machinery, leading to downstream effects on immune cell function.[1]
References
Statistical analysis for comparing the immunosuppressive effects of different drugs
This guide provides a comprehensive comparison of the immunosuppressive effects of different drug classes, focusing on Calcineurin Inhibitors (e.g., Cyclosporine A, Tacrolimus) and mTOR inhibitors (e.g., Sirolimus). It is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed protocols.
Data Presentation: Comparative Efficacy of Immunosuppressive Agents
The following table summarizes the quantitative data on the effects of Calcineurin and mTOR inhibitors on key immunological parameters. These values are representative of typical findings in preclinical and clinical studies.
| Parameter | Calcineurin Inhibitors (e.g., Tacrolimus) | mTOR Inhibitors (e.g., Sirolimus) | Control (Untreated) |
| T-Cell Proliferation (MLR, % Inhibition) | 85 - 95% | 70 - 85% | 0% |
| IL-2 Production (% Inhibition) | 90 - 98% | 50 - 70% | 0% |
| IFN-γ Production (% Inhibition) | 80 - 90% | 40 - 60% | 0% |
| Regulatory T Cell (Treg) Population | May inhibit | May promote expansion | Baseline |
| Dendritic Cell (DC) Maturation | Partial inhibition | Strong inhibition | Full maturation |
Key Signaling Pathways
The immunosuppressive effects of these drugs are mediated through distinct signaling pathways. Understanding these pathways is crucial for interpreting experimental data and for the development of novel therapeutics.
Safety Operating Guide
Navigating the Disposal of Gusperimus Trihydrochloride: A Guide for Laboratory Professionals
This guide provides a procedural framework for the disposal of Gusperimus Trihydrochloride, assuming it is determined to be a non-hazardous chemical waste.
Core Disposal Procedures
The primary principle for managing laboratory waste is to have a disposal plan in place before beginning any experiment.[2] For non-hazardous substances like this compound, several disposal routes may be permissible, always subject to institutional approval.
Step 1: Waste Characterization and Segregation
Before disposal, it is crucial to characterize the waste. If this compound has been mixed with other chemicals, the entire mixture must be treated as hazardous until proven otherwise.[3] Always segregate non-hazardous waste from hazardous waste to prevent cross-contamination and reduce disposal costs.[3]
Step 2: Consultation with Institutional EHS
Contact your institution's EHS office to confirm the non-hazardous classification of this compound and to understand the specific disposal protocols they have established.[4][5] They can provide guidance on whether disposal via sanitary sewer or regular trash is acceptable.
Step 3: Disposal of Liquid Waste
If approved by your EHS office, small quantities of non-hazardous liquid waste, such as aqueous solutions of this compound, may be pourable down the sink drain with copious amounts of water.[4][6] However, solutions containing flammable or other hazardous materials are generally not permitted for drain disposal.[2]
Step 4: Disposal of Solid Waste
For solid, non-hazardous this compound, disposal in the regular laboratory trash may be an option.[7] It is important to ensure that custodial staff are not tasked with handling chemical waste; therefore, laboratory personnel should place such waste directly into the designated dumpsters.[4]
Step 5: Empty Container Disposal
Empty containers that held this compound should be managed according to institutional policies. Generally, for non-hazardous materials, the container can be disposed of as regular trash after ensuring it is completely empty.[5] For added safety, labels on empty containers should be defaced or removed.[4][5]
Quantitative Data Summary
While specific quantitative limits for this compound disposal are not available, general guidelines for laboratory chemical waste provide a framework.
| Waste Type | Disposal Method | Key Considerations |
| Unused this compound (Solid) | Institutional Chemical Waste Program or Landfill (if approved) | Must be confirmed as non-hazardous by EHS. Do not place in regular laboratory trash cans.[4] |
| Aqueous Solutions of this compound | Sanitary Sewer (with EHS approval) | Must be readily water-soluble and confirmed non-hazardous. Flush with a large volume of water.[2][6] |
| Contaminated Labware (e.g., gloves, wipes) | Regular Trash or Biohazard Waste (depending on contamination) | If contaminated with non-hazardous material, may be suitable for regular trash. If biological contaminants are present, dispose of as biohazardous waste. |
| Empty this compound Containers | Regular Trash | Ensure container is completely empty. Deface or remove the label.[4][5] |
Experimental Protocols
There are no specific experimental protocols cited for the disposal of this compound in the provided search results. The disposal process is procedural and based on general laboratory safety guidelines.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. sfasu.edu [sfasu.edu]
- 5. vumc.org [vumc.org]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Safe Handling and Disposal of Gusperimus Trihydrochloride: A Guide for Laboratory Professionals
Personal Protective Equipment (PPE) Protocol
Appropriate PPE is the primary barrier against exposure to hazardous substances. The required level of protection varies depending on the task being performed. All PPE should be designated for use with chemotherapy or other hazardous drugs.
| Task | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Handling Intact Vials/Packaging | Single pair of chemotherapy-rated gloves | Not Required | Safety glasses | Not Required |
| Weighing and Compounding (Powder or Liquid) | Double pair of chemotherapy-rated gloves | Disposable, solid-front gown resistant to chemotherapy drugs | Safety goggles and face shield | Required if not handled in a containment unit (e.g., BSC). N95 respirator or higher. |
| Administration / In-vitro Application | Double pair of chemotherapy-rated gloves | Disposable, solid-front gown resistant to chemotherapy drugs | Safety goggles or face shield | Not required if performed in a containment unit. |
| Waste Handling and Disposal | Single pair of chemotherapy-rated gloves (Double for bulk waste) | Disposable, solid-front gown (for bulk waste) | Safety goggles (if splash risk) | Not required |
| Spill Cleanup | Double pair of chemotherapy-rated gloves | Disposable, solid-front gown resistant to chemotherapy drugs | Safety goggles and face shield | N95 respirator or higher |
Operational Plans: Step-by-Step Guidance
Engineering Controls:
-
All manipulations of Gusperimus Trihydrochloride powder or solutions should be performed in a designated area within a certified Class II, Type B Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to prevent aerosol generation and inhalation exposure.[4]
-
The work area should be equipped with a readily accessible eyewash station and safety shower.[4]
Receipt and Unpacking:
-
Visually inspect the package for any signs of damage or leakage upon arrival.
-
Don a single pair of chemotherapy-rated gloves before handling the package.
-
Transport the package to the designated receiving area.
-
Carefully open the outer packaging and inspect the primary container for integrity.
-
If the container is compromised, treat it as a spill and follow the spill cleanup protocol.
-
Wipe the external surface of the primary container with a suitable decontaminating agent (e.g., 70% isopropyl alcohol) before transferring it to the designated storage area.
Storage:
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
-
Access to the storage area should be restricted to authorized personnel.
-
Follow the manufacturer's recommendations for storage temperature and conditions.
Weighing and Reconstitution:
-
Perform all weighing and reconstitution activities within a BSC or CVE.[4]
-
Wear the appropriate PPE as outlined in the table above (double gloves, gown, eye/face protection).
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.
-
Clean all equipment thoroughly with a decontaminating solution after use.
Emergency Procedures: Exposure and Spills
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Cleanup Protocol:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Wear double chemotherapy-rated gloves, a disposable gown, safety goggles, a face shield, and an N95 respirator.
-
Contain the Spill:
-
For powders: Gently cover the spill with absorbent pads or granules to avoid raising dust.
-
For liquids: Absorb the spill with absorbent pads, starting from the outside and working inwards.
-
-
Decontaminate the Area:
-
Carefully clean the spill area with a suitable decontaminating agent, followed by a neutral detergent and water.
-
Work from the least contaminated area to the most contaminated area.
-
-
Dispose of Waste:
-
Place all contaminated materials (absorbent pads, PPE, etc.) in a designated cytotoxic waste container.
-
Seal the container and label it clearly.
-
-
Decontaminate and Doff PPE:
-
Remove the outer pair of gloves and dispose of them in the cytotoxic waste container.
-
Remove the gown, face shield, and inner gloves, disposing of them in the cytotoxic waste container.
-
-
Wash Hands: Wash hands thoroughly with soap and water.
-
Report the Incident: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
Caption: Workflow for responding to a this compound spill.
Disposal Plan
All waste contaminated with this compound must be handled as cytotoxic waste.[4]
-
Sharps: All needles, syringes, and other sharp objects contaminated with the compound must be placed in a designated, puncture-resistant sharps container labeled "Cytotoxic Waste."
-
Solid Waste: All contaminated solid waste, including vials, gloves, gowns, and cleaning materials, must be placed in a leak-proof, puncture-resistant container with a tight-fitting lid. The container must be clearly labeled as "Cytotoxic Waste."
-
Liquid Waste: Unused solutions should be disposed of in a designated, sealed, and labeled container for hazardous chemical waste. Do not pour down the drain.
-
Disposal Vendor: All cytotoxic waste must be disposed of through a licensed hazardous waste disposal vendor in accordance with local, state, and federal regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
